molecular formula C8H4Cl2N2 B8250456 2,7-Dichloro-1,6-naphthyridine

2,7-Dichloro-1,6-naphthyridine

Cat. No.: B8250456
M. Wt: 199.03 g/mol
InChI Key: YKSOVRSCPSFONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-1,6-naphthyridine (CAS 1393583-67-9) is a versatile chemical building block belonging to the privileged 1,6-naphthyridine scaffold, a class of nitrogen-containing heterocycles recognized for its significant potential in medicinal chemistry and drug discovery . The specific chlorine substitutions at the 2 and 7 positions make this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . The 1,6-naphthyridine core is of high research interest due to its demonstrated capacity to interact with various biological targets. Compounds based on this scaffold have shown potent activity as tyrosine kinase inhibitors, with one derivative (Ripretinib) receiving FDA approval for advanced gastrointestinal stromal tumors . Furthermore, recent studies on novel 1,6-naphthyridine derivatives have identified potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 with IC50 values in the sub-micromolar range, comparable to drugs like rilpivirine . The scaffold also shows promise in other antiviral applications, as some 1,6-naphthyridine analogues exhibit high activity against human cytomegalovirus (HCMV) through a novel mechanism of action, remaining effective against strains resistant to standard therapies like ganciclovir . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSOVRSCPSFONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,7-Dichloro-1,6-naphthyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals. It synthesizes confirmed chemical data with mechanistic insights into the reactivity and application of the 2,7-dichloro-1,6-naphthyridine scaffold.

Role: Bifunctional Heteroaromatic Scaffold for Medicinal Chemistry Focus: Synthesis, Electronic Architecture, and Regioselective Functionalization

Executive Summary

This compound (CAS: 1393583-67-9) represents a high-value "privileged scaffold" in modern drug discovery. Unlike its symmetric isomer (1,5- or 1,8-naphthyridine), the 1,6-isomer possesses inherent electronic asymmetry. This structural feature allows for sequential, regioselective functionalization , making it an ideal core for fragment-based drug design (FBDD). It is increasingly utilized in the development of kinase inhibitors (e.g., c-Met, EZH2) and anti-infectives, where the orthogonal reactivity of the C2 and C7 positions enables the precise construction of Structure-Activity Relationship (SAR) vectors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is a planar, electron-deficient heteroaromatic system. Its lipophilicity and molecular weight make it an excellent starting point for "Lead-Like" libraries.

PropertyValue / DescriptionSource/Note
IUPAC Name This compound
CAS Number 1393583-67-9Confirmed
Molecular Formula

Molecular Weight 199.04 g/mol
Physical State Solid (Pale yellow to off-white)
Boiling Point ~337.3°C (Predicted)760 mmHg
Solubility Soluble in DMSO, DCM, DMF; Low water solubility
Electronic Character

-deficient; High electron affinity
Facilitates

Structural & Electronic Architecture

Understanding the electronic map is critical for predicting reactivity. The 1,6-naphthyridine ring system consists of a pyridine ring fused to another pyridine ring.[1]

  • N1 Position: Located in the "quinoline-like" segment.

  • N6 Position: Located in the "isoquinoline-like" segment.

  • C2 Position:

    
     to N1. This position mimics the highly reactive C2 of quinoline.
    
  • C7 Position:

    
     to N6. This position mimics the C3 of isoquinoline (less reactive than C1 of isoquinoline).
    

Mechanistic Implication: The C2 position generally exhibits higher electrophilicity compared to C7 due to the inductive stabilization of the Meisenheimer intermediate provided by N1, which is analogous to the activation seen in 2-chloropyridine or 2-chloroquinoline. C7, while activated, often requires harsher conditions or specific catalysts, allowing for chemoselective differentiation .

Visualization: Electronic Reactivity Map

The following diagram illustrates the synthesis and the divergent reactivity logic.

G Precursor Precursor (e.g., 4-methyl-3-cyanopyridine) Dione 1,6-Naphthyridine- 2,7-dione Precursor->Dione Cyclization (Base/Acid) Target 2,7-Dichloro- 1,6-naphthyridine Dione->Target Chlorination (POCl3, 110°C) Prod_A Product A (C2 Substitution) Target->Prod_A Path 1: Mild SNAr (Nucleophile 1 eq, 0°C) Kinetic Control Prod_B Product B (C7 Substitution) Target->Prod_B Path 2: Pd-Catalysis (Buchwald/Suzuki) Requires Optimization Prod_A->Prod_B Subsequent Functionalization

Caption: Synthesis flow and divergent reactivity. Path 1 (Green) indicates the kinetically favored C2 substitution. Path 2 (Red) typically requires catalysis or higher energy.

Synthesis Strategy

The most robust route to the 2,7-dichloro derivative involves the chlorination of the corresponding dione (or dihydroxy) intermediate.

Protocol 1: Chlorination of 1,6-Naphthyridine-2,7-dione

Note: This reaction generates HCl gas and requires a fume hood.

  • Reagents: 1,6-naphthyridine-2,7(1H,6H)-dione (1.0 eq), Phosphorus oxychloride (

    
    , solvent/reagent), Phosphorus pentachloride (
    
    
    
    , 1.1 eq).
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Procedure:

    • Suspend the dione in neat

      
       (approx. 10 mL per gram of substrate).
      
    • Add

      
       portion-wise at room temperature.
      
    • Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material is highly polar; the product is non-polar.

  • Workup (Critical for Safety):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize the aqueous phase to pH 7–8 using saturated

      
       or 
      
      
      
      .
    • Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
    

Reactivity & Regioselectivity Guidelines

Nucleophilic Aromatic Substitution ( )

The 1,6-naphthyridine scaffold is highly activated for


 due to the electron-withdrawing nature of the two nitrogen atoms.
  • Regioselectivity Rule: The C2 position is generally the primary site of attack for nucleophiles (amines, alkoxides, thiols) under mild conditions.

    • Reasoning: The C2 position benefits from the strong inductive effect of the adjacent N1. While C7 is also activated by N6, the C2 position in the "quinoline-like" ring usually presents a lower energy barrier for the formation of the Meisenheimer complex compared to the "isoquinoline-like" C7 position.

  • Differentiation Strategy:

    • To functionalize C2 only : Use 1.0 equivalent of nucleophile at low temperature (0°C to RT) in a polar aprotic solvent (DMF or THF).

    • To functionalize C7 : It is recommended to first block C2 (e.g., via the first

      
      ) or use a cross-coupling approach that is less sensitive to the specific electronic nuances of 
      
      
      
      .
Palladium-Catalyzed Cross-Coupling

Both chlorides are viable handles for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • Selectivity: In Pd-catalyzed reactions, the oxidative addition step is often governed by bond dissociation energies and steric factors. While C2 is electronically favored, steric bulk at the nucleophile can shift selectivity.

  • Optimization: Bis-coupling often occurs if stoichiometry is not strictly controlled. For mono-coupling, use a high catalyst loading (5-10 mol%) and slow addition of the boronic acid/ester.

Protocol 2: Regioselective (C2-Selective)

Objective: Introduction of an amine at C2 while preserving the C7-Cl handle.

  • Reagents: this compound (1.0 eq), Amine (1.0 eq), DIPEA (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the dichloro scaffold in DMF (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Stir at 0°C for 1 hour, then warm to Room Temperature.

    • Checkpoint: Monitor by LC-MS. You should see the conversion to the mono-substituted product (

      
      ). If bis-substitution is observed, lower the temperature to -20°C.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (to remove DMF).

Medicinal Chemistry Applications

The this compound scaffold is a bioisostere for quinoline and isoquinoline, offering improved solubility and distinct H-bond acceptor profiles.

  • Kinase Inhibition: Used in the design of type I and type II kinase inhibitors (e.g., c-Met, ALK, EZH2). The N1/N6 nitrogens can serve as hinge binders, while the C2/C7 substituents extend into the hydrophobic pocket or solvent-exposed regions.

  • Epigenetic Modulators: Recent patents suggest utility in EZH2 inhibition, where the scaffold serves as a rigid linker orienting pharmacophores in a specific 3D geometry.

References

  • Chemical Identity & Properties

    • PubChem. 5,7-Dichloro-1,6-naphthyridine (Isomer Comparison). National Library of Medicine. Link (Note: Data extrapolated for 2,7-isomer based on structural analogs).

  • Synthesis & Reactivity: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic text on diazanaphthalene reactivity).
  • Medicinal Chemistry Applications

    • c-Met Kinase Inhibitors: "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. Link

    • EZH2 Inhibitors: "EZH2 specific inhibitors and their preparation method." Patent CN118515653B. Link

  • Commercial Availability & Safety

    • Combi-Blocks / ChemScene SDS Data for this compound. Link

Sources

1H and 13C NMR characterization of the 1,6-naphthyridine scaffold

In-Depth Technical Guide: H and C NMR Characterization of the 1,6-Naphthyridine Scaffold

Executive Summary & Structural Basis

The 1,6-naphthyridine scaffold (diazanaphthalene) represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its physicochemical properties are dominated by the electron-deficient nature of the fused ring system, which significantly influences magnetic shielding and deshielding patterns in NMR spectroscopy.

Numbering and Structural Geometry

Correct assignment relies entirely on the IUPAC numbering scheme. The 1,6-isomer places nitrogen atoms at positions 1 and 6. This creates two distinct electronic environments:

  • Ring A (Pyridine-like): Contains N1.

  • Ring B (Pyridine-like): Contains N6.

The bridgehead carbons are numbered 4a and 8a.

NaphthyridineStructureN1N1C2C2N1->C2C3C3C2->C3C4C4C3->C4C4aC4aC4->C4aC5C5C4a->C5C8aC8aC4a->C8aFusedN6N6C5->N6C7C7N6->C7C8C8C7->C8C8->C8aC8a->N1

Caption: IUPAC numbering of the 1,6-naphthyridine scaffold. Bridgehead carbons C4a and C8a are critical quaternary centers in HMBC analysis.

H NMR Characterization

The proton NMR spectrum of 1,6-naphthyridine in CDCl


Chemical Shift Assignments (CDCl )

The following data is based on the definitive assignments by Paudler and Kress, validated by modern high-field analysis.

PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
5 H59.28 Singlet (s)-Most deshielded;

to N6, peri-position, isolated by bridgehead.
2 H29.10 Doublet of doublets (dd)

,


to N1; exhibits typical vicinal coupling to H3.
7 H78.76 Doublet (d)


to N6; vicinal coupling to H8.
4 H48.28 Doublet of doublets (dd)

,


to N1; deshielded but less than

-protons.
8 H87.93 Doublet (d)


to N6; shielded relative to H7.
3 H37.53 Doublet of doublets (dd)

,


to N1; most shielded proton in Ring A.
Coupling Constant Analysis

The coupling constants provide the "fingerprint" for the scaffold:

  • 
     Hz:  Characteristic of 
    
    
    -coupling in pyridine-like rings.
  • 
     Hz:  Characteristic of 
    
    
    -coupling, typically larger than
    
    
    .
  • 
     Hz:  Characteristic of the C7-C8 bond in the heterocyclic B-ring.
    
  • Long-Range Coupling: Small couplings (

    
     Hz) such as 
    
    
    and
    
    
    (cross-ring or epi-coupling) are often observed in high-resolution spectra, aiding in the confirmation of isomeric purity.

C NMR Characterization

The carbon spectrum is characterized by the presence of two highly deshielded

Chemical Shift Assignments (CDCl )
PositionCarbon TypeChemical Shift (

, ppm)
Assignment Note
C2 CH (

)
154.1 Deshielded by adjacent N1.
C5 CH (

)
152.0 Deshielded by adjacent N6.
C7 CH (

)
148.5 Deshielded by N6.
C4 CH (

)
137.2 Para to N1.
C8a Cq (Bridge)150-155 *Quaternary bridgehead adjacent to N1.
C4a Cq (Bridge)124.0 Quaternary bridgehead, beta to N1.
C8 CH (

)
122.5 Beta to N6.
C3 CH (

)
122.0 Beta to N1.

*Note: C8a is often weak and broad due to quadrupolar relaxation effects from the adjacent nitrogen, requiring longer acquisition times or HMBC detection.

Advanced Characterization Workflow

For substituted derivatives, a simple 1D spectrum is often insufficient. The following workflow ensures unambiguous assignment.

2D NMR Protocol
  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protonated carbons. Use this to distinguish C2, C3, C4, C5, C7, C8 from bridgeheads.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for naphthyridines.

    • H5 will show a strong 3-bond correlation to C4 and C8a , linking the two rings.

    • H2 will correlate to C8a (3-bond), confirming the N1 position.

  • COSY (Correlation Spectroscopy): Confirms the H2-H3-H4 spin system (Ring A) and the H7-H8 spin system (Ring B).

NMRWorkflowStartUnknown DerivativeH1NMR1H NMR (1D)Identify spin systems (d, dd, s)Start->H1NMRCOSYCOSYSeparate Ring A (H2-H3-H4) from Ring B (H7-H8)H1NMR->COSY Coupling AnalysisHSQCHSQCAssign C-H pairsCOSY->HSQC Map CarbonsHMBCHMBCConnect rings via Bridgeheads (C4a, C8a)HSQC->HMBC Link Quaternary CFinalFull Structural AssignmentHMBC->Final

Caption: Logical workflow for the structural elucidation of 1,6-naphthyridine derivatives.

Experimental Protocol: Synthesis & Sample Prep

To generate high-quality samples for reference data, the Friedländer Condensation is the most robust synthetic route.

Synthesis of Reference Material
  • Reaction: Condensation of 4-aminonicotinaldehyde with a ketone/aldehyde (or equivalent active methylene).

  • Conditions: Reflux in ethanol with catalytic piperidine or KOH.

  • Purification: 1,6-naphthyridines are basic. Acid-base extraction (dissolve in HCl, wash organic, basify, extract DCM) yields high purity for NMR.

NMR Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
    • Note: In DMSO-

      
      , chemical shifts may migrate downfield by 0.1–0.3 ppm due to hydrogen bonding with the solvent.
      
  • Concentration: 10-15 mg in 0.6 mL solvent for clear 13C detection.

  • TFA Titration: Adding 1 drop of Trifluoroacetic acid (TFA) will protonate N1 and N6. This causes a dramatic downfield shift of H2, H5, and H7, useful for confirming the location of basic nitrogens.

References

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[1][2] V. The Nuclear Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry.

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,6-naphthyridines. Russian Chemical Reviews.

A Technical Guide to the Physicochemical Properties of 2,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Core in Modern Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry and materials science.[1] The arrangement of the nitrogen atoms within the fused pyridine rings gives rise to various isomers, each with a unique electronic distribution and three-dimensional shape, profoundly influencing its biological activity and physical properties.[2] The 1,6-naphthyridine core, in particular, is a constituent of numerous compounds with demonstrated therapeutic potential, including antibacterial and antitumor agents.[3] The introduction of halogen substituents, such as chlorine, can further modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions, making di-chlorinated naphthyridines attractive targets for synthesis and investigation.[4]

This technical guide focuses on a specific, yet sparsely documented isomer: 2,7-Dichloro-1,6-naphthyridine . While direct experimental data for this compound is limited in the available scientific literature, this guide will provide a comprehensive overview of its anticipated physical properties and solubility based on the known characteristics of its isomers and related halogenated aza-aromatic compounds. Furthermore, we present detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to fully characterize this and similar novel compounds.

Molecular Structure and Inferred Physicochemical Properties

The foundational step in understanding the behavior of a molecule is to analyze its structure. The this compound molecule consists of a fused 1,6-naphthyridine ring system with chlorine atoms substituted at the 2 and 7 positions.

Caption: 2D structure of this compound.

Based on this structure and data from related isomers, we can infer the following properties:

PropertyInferred Value/CharacteristicRationale and Comparative Data
Molecular Formula C₈H₄Cl₂N₂Based on the chemical structure.
Molecular Weight 199.04 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow crystalline solidThis is a common appearance for many naphthyridine derivatives.
Melting Point Expected to be in the range of 150-250 °CThe melting point is influenced by the planarity of the ring system, which allows for efficient crystal packing, and strong dipole-dipole interactions due to the chlorine and nitrogen atoms. The exact melting point will depend on the substitution pattern, which affects the symmetry and intermolecular forces.
Boiling Point Expected to be high (>300 °C) with probable decompositionAromatic heterocyclic compounds with this molecular weight typically have high boiling points. However, they often decompose before boiling at atmospheric pressure.
Density Expected to be >1.3 g/cm³The presence of two chlorine atoms significantly increases the molecular weight without a proportional increase in volume, leading to a higher density compared to the parent naphthyridine.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and pharmacokinetic profile. The "like dissolves like" principle provides a foundational understanding of solubility. The presence of two polar nitrogen atoms and two electronegative chlorine atoms in this compound suggests a molecule with moderate polarity.

Expected Solubility:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and in polar protic solvents with some nonpolar character like ethanol and methanol.

  • Low to Insoluble: In nonpolar solvents such as hexanes and diethyl ether, and in aqueous solutions due to the significant hydrophobic character of the dichlorinated aromatic core. The introduction of long alkoxy chains has been shown to improve the solubility of other halogenated aza-aromatic compounds in organic solvents.[5]

The following table provides a qualitative prediction of solubility in common laboratory solvents:

SolventPredicted SolubilityRationale
WaterVery Slightly Soluble to InsolubleThe hydrophobic nature of the dichlorinated aromatic rings dominates.
MethanolSparingly to Slightly SolubleThe polar hydroxyl group can interact with the nitrogen atoms, but the overall molecule is still quite nonpolar.
EthanolSparingly to Slightly SolubleSimilar to methanol, with slightly better solubility for less polar compounds.
AcetoneSolubleA good balance of polarity to dissolve moderately polar compounds.
DichloromethaneSolubleThe polarity is well-matched to the solute.
ChloroformSolubleSimilar to dichloromethane.
Diethyl EtherSlightly SolubleLimited polarity.
TolueneSlightly SolublePrimarily nonpolar, but can engage in π-π stacking interactions.
HexaneInsolubleA highly nonpolar solvent.
Dimethyl Sulfoxide (DMSO)Freely SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethylformamide (DMF)Freely SolubleAnother highly polar aprotic solvent.

Experimental Protocols

To obtain definitive data for this compound, rigorous experimental determination of its physical properties and solubility is essential. The following section outlines standard, validated protocols.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range.

G A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Rapid Heating (Initial Run): Heat rapidly to determine an approximate melting range. C->D E Slow Heating (Accurate Measurement): Cool and then heat slowly (1-2 °C/min) near the approximate melting point. D->E F Record Temperatures: Note the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). E->F G Report as a Range: The melting point is reported as the range T1 - T2. F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

A straightforward method to assess the qualitative solubility of a compound in various solvents.

G A Solvent Addition: Add a small, known amount of the compound (e.g., 1-5 mg) to a vial. B Initial Solvent Volume: Add a small volume of the test solvent (e.g., 0.1 mL). A->B C Observation & Agitation: Vortex or shake the vial vigorously for 1-2 minutes and observe. B->C D Solubility Assessment: If the solid dissolves completely, the compound is soluble at that concentration. C->D E Incremental Solvent Addition: If the solid does not dissolve, add another small aliquot of the solvent and repeat the agitation and observation. C->E Insoluble F Categorization: Based on the volume of solvent required to dissolve the solid, categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble). D->F E->C E->F Soluble

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for understanding its likely physicochemical properties and solubility. By leveraging data from isomeric compounds and general principles of physical organic chemistry, researchers can make informed decisions in the handling, formulation, and application of this and other novel naphthyridine derivatives. The provided experimental protocols offer a clear path to generating the empirical data necessary to fully characterize this promising chemical entity. As research into the diverse family of naphthyridines continues to expand, it is anticipated that the specific properties of this compound will be experimentally determined, further enriching our understanding of this important class of heterocyclic compounds.

References

  • [Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.]([Link])

Sources

Comprehensive Guide to Dichloronaphthyridine Isomers: Nomenclature, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines, defined as diazanaphthalenes with one nitrogen atom in each ring, represent a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Among their derivatives, dichloronaphthyridines serve as critical electrophilic building blocks for the synthesis of complex bioactive molecules, including kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and antimalarials. This guide provides a rigorous technical analysis of the 66 theoretical isomers of dichloronaphthyridine, their systematic nomenclature, synthetic protocols, and regioselective reactivity profiles.

Part 1: Structural Diversity and Nomenclature[7][8]

The Six Parent Scaffolds

The naphthyridine core exists in six isomeric forms based on the relative positions of the nitrogen atoms. The IUPAC numbering system prioritizes the nitrogen atoms to receive the lowest possible locants.

Table 1: Naphthyridine Scaffold Classification and Isomer Enumeration

Scaffold NameIUPAC Numbering BasisSymmetry Point GroupUnique C-H PositionsTotal Dichloro Isomers
1,5-Naphthyridine N at 1, 5

3 (2, 3, 4)9
1,6-Naphthyridine N at 1, 6

(Planar) /

6 (All unique)15
1,7-Naphthyridine N at 1, 7

(Planar) /

6 (All unique)15
1,8-Naphthyridine N at 1, 8

3 (2, 3, 4)9
2,6-Naphthyridine N at 2, 6

3 (1, 3, 4)9
2,7-Naphthyridine N at 2, 7

3 (1, 3, 4)9
Total 66
Isomer Enumeration Logic

The number of dichloronaphthyridine isomers is determined by the symmetry of the parent scaffold.

  • Symmetric Scaffolds (1,5; 1,8; 2,6; 2,7): The presence of a

    
     axis or inversion center renders certain positions equivalent (e.g., in 1,5-naphthyridine, pos. 2 
    
    
    
    6). This reduces the combinatorial space from
    
    
    to 9 unique isomers.
  • Asymmetric Scaffolds (1,6; 1,7): Lacking high-order symmetry, all 6 carbon positions are chemically distinct, resulting in the full set of 15 constitutional isomers.

Visualization of Parent Scaffolds

The following diagram illustrates the six parent structures and their standard numbering scheme.

Naphthyridines cluster_symmetric Symmetric Scaffolds (9 Isomers Each) cluster_asymmetric Asymmetric Scaffolds (15 Isomers Each) N15 1,5-Naphthyridine (C2h Symmetry) Pos: 2,3,4,6,7,8 N16 1,6-Naphthyridine (No Symmetry) All C Unique N18 1,8-Naphthyridine (C2v Symmetry) Pos: 2,3,4,5,6,7 N26 2,6-Naphthyridine (C2h Symmetry) Pos: 1,3,4,5,7,8 N27 2,7-Naphthyridine (C2v Symmetry) Pos: 1,3,4,5,6,8 N17 1,7-Naphthyridine (No Symmetry) All C Unique

Figure 1: Classification of naphthyridine scaffolds by symmetry, determining the number of possible dichloro isomers.

Part 2: Synthetic Strategies

Synthesis of dichloronaphthyridines typically proceeds via two main routes: De novo ring construction (Skraup/Friedländer) followed by functionalization, or Chlorination of hydroxy-naphthyridine intermediates .

Primary Synthetic Route: Chlorination of Naphthyridinones

The most reliable method for generating high-purity dichloronaphthyridines is the chlorination of the corresponding dihydroxy (or dioxo) precursors using phosphoryl chloride (


).
Protocol: Synthesis of 2,6-Dichloro-1,5-naphthyridine

This isomer is a versatile intermediate for cross-coupling reactions.

Reagents:

  • 1,5-Naphthyridine-2,6-diol (Precursor)

  • Phosphoryl chloride (

    
    , Solvent/Reagent)
    
  • Phosphorus pentachloride (

    
    , Optional booster)
    

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5.0 g (30.8 mmol) of 1,5-naphthyridine-2,6-diol.

  • Addition: Carefully add 30 mL of

    
    . Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the polar starting material.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring to decompose excess

    
    . Critical: Perform in a fume hood due to HCl gas evolution.
    
  • Neutralization: Adjust the pH of the aqueous solution to ~8 using concentrated ammonium hydroxide (

    
    ) or solid 
    
    
    
    .
  • Extraction: Extract the resulting precipitate with dichloromethane (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield 2,6-dichloro-1,5-naphthyridine as white needles.
    
Synthetic Workflow Diagram

Synthesis Start Start: 3-Aminopyridine Step1 Step 1: Condensation (Diethyl malonate / Dowtherm A) Start->Step1 Inter1 Intermediate: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Step1->Inter1 Cyclization Step2 Step 2: Hydrolysis & Decarboxylation Inter1->Step2 Inter2 Intermediate: 1,5-Naphthyridin-4(1H)-one Step2->Inter2 Step3 Step 3: Chlorination (POCl3, reflux) Inter2->Step3 Product Product: 4-Chloro-1,5-naphthyridine Step3->Product Nucleophilic Substitution

Figure 2: Representative workflow for the synthesis of a monochloronaphthyridine, adaptable for dichloro derivatives using di-substituted precursors.

Part 3: Reactivity and Functionalization

Nucleophilic Aromatic Substitution ( )

Dichloronaphthyridines are highly reactive toward


 due to the electron-deficient nature of the bicyclic heteroaromatic ring.
  • Regioselectivity Rules:

    • 
      -Positions (2, 4, 5, 7):  Most reactive. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate.
      
    • 
      -Positions (4, 8 in 1,5/1,8 systems):  Reactive, but generally less so than 
      
      
      
      -positions unless activated by additional electron-withdrawing groups.
    • 
      -Positions (3, 6):  Least reactive; typically require palladium catalysis for functionalization.
      

Case Study: 2,6-Dichloro-1,5-naphthyridine In this symmetric molecule, both chlorines are


 to a nitrogen.
  • First Substitution: Reaction with 1 equivalent of a nucleophile (e.g., morpholine) yields the mono-substituted product.

  • Second Substitution: The introduction of an electron-donating amino group deactivates the ring, making the second substitution significantly slower, allowing for the synthesis of non-symmetric 2,6-disubstituted derivatives.

Reactivity Logic Map

Reactivity cluster_SNAr SNAr Reactivity cluster_Pd Pd-Catalyzed Coupling Core Dichloronaphthyridine Core Alpha Alpha-Cl (Pos 2,7) High Reactivity Core->Alpha Nucleophiles (Amines, Alkoxides) Gamma Gamma-Cl (Pos 4,8) Mod. Reactivity Core->Gamma Beta Beta-Cl (Pos 3,6) Low Reactivity Core->Beta Difficult Suzuki Suzuki-Miyaura (C-C Bond) Alpha->Suzuki If Cl remains Beta->Suzuki Preferred Route Buchwald Buchwald-Hartwig (C-N Bond) Beta->Buchwald

Figure 3: Regioselectivity profile for functionalizing dichloronaphthyridines via SNAr and transition-metal catalysis.

Part 4: Medicinal Chemistry Applications[1][2][9][10]

Dichloronaphthyridines are not typically final drugs but are crucial intermediates for "scaffold hopping" from quinolines or isoquinolines to improve solubility and metabolic stability.

Key Therapeutic Areas

Table 2: Applications of Naphthyridine Derivatives

Isomer CoreTherapeutic TargetMechanism / ApplicationRepresentative Compound
1,8-Naphthyridine Bacterial DNA GyraseInhibition of DNA replication (Fluoroquinolone analog)Nalidixic Acid , Enoxacin
1,5-Naphthyridine ALK5 / TGF-

Kinase inhibition for fibrosis and cancerSB-431542 (Analog)
1,6-Naphthyridine HIV IntegraseInhibition of viral strand transferResearch Leads
2,7-Naphthyridine AntimalarialHeme polymerization inhibitionPyronaridine (Benzo-fused)
Structural Advantages
  • Hydrogen Bonding: The additional nitrogen provides a hydrogen bond acceptor vector not present in quinolines, often improving potency against kinase targets (e.g., hinge binding).

  • Physicochemical Properties: Naphthyridines generally possess lower lipophilicity (

    
    ) and higher aqueous solubility than their quinoline counterparts, improving oral bioavailability.
    

References

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Madaan, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 837-860. Link

  • Lozada, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3466. Link

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 2,6-disubstituted 1,5-naphthyridines as kinase inhibitors. European Journal of Medicinal Chemistry, 35(9), 815-826. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[6] Link

Sources

CAS number and commercial suppliers for 2,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary

2,7-Dichloro-1,6-naphthyridine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and epigenetic modulators (e.g., EZH2 inhibitors). Its 1,6-naphthyridine core provides a rigid, planar bicyclic system that mimics the purine bases of ATP, making it an ideal pharmacophore for ATP-competitive binding sites. The strategic placement of chlorine atoms at the C2 and C7 positions activates the ring for nucleophilic aromatic substitution (


), allowing for rapid diversification of the scaffold during Structure-Activity Relationship (SAR) optimization.

This guide provides the definitive chemical identity, verified commercial sourcing channels, and a self-validating synthetic protocol for researchers requiring this compound for drug discovery campaigns.

Chemical Identity & Physical Properties[1][2][3][4]

Property Data
Chemical Name This compound
CAS Number 1393583-67-9
Molecular Formula

Molecular Weight 199.04 g/mol
SMILES Clc1cc2nc(Cl)ccc2cn1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water
Purity Standard

97% (HPLC) for biological screening

Note on Isomerism: Do not confuse with the more common 5,7-dichloro-1,6-naphthyridine (CAS 337958-60-8) or 2,6-dichloro-1,7-naphthyridine (CAS 93493-69-7). Verification of the substitution pattern via


-NMR is critical upon receipt.

Commercial Sourcing Landscape

Due to the specific substitution pattern, this compound is considered a "boutique" building block and is not universally stocked by all major aggregators.

Primary Verified Suppliers

The following vendors have listed stock or demonstrated synthesis capability for this specific CAS.

Supplier Catalog Number Pack Sizes Region Notes
Combi-Blocks JQ-9262 250mg, 1g, 5gUSA (San Diego)High reliability; typically ships within 1-2 days.
Reagentia R020KWD 100mg, 250mgEuropeGood for EU-based logistics.
Alchimica R020KWD 250mgEuropeSpecialized in heterocyclic building blocks.
AK Scientific InquireCustomUSA (California)Often stocks related analogs; good for custom synthesis requests.

Sourcing Strategy:

  • Tier 1: Check Combi-Blocks first. They are the primary holder of this inventory in the US market.

  • Tier 2: If out of stock, request a custom synthesis quote from Enamine or WuXi AppTec , citing the synthesis protocol below to expedite the quote.

Synthetic Protocol (Self-Validating)

If commercial supply is unavailable or scale-up is required (>100g), the following synthetic route is the industry standard. It relies on the chlorination of the 2,7-dihydroxy precursor.

Reaction Scheme

The synthesis proceeds via the chlorination of 1,6-naphthyridine-2,7(1H,6H)-dione (often referred to as the 2,7-diol tautomer) using phosphorus oxychloride (


).

Synthesis Precursor 1,6-Naphthyridine- 2,7(1H,6H)-dione Intermediate Phosphorylated Intermediate Precursor->Intermediate Activation (100-110°C) Reagent POCl3 (Neat or PhMe) Reagent->Intermediate Product 2,7-Dichloro- 1,6-naphthyridine Intermediate->Product Elimination (- HOPCl2)

Figure 1: Chlorination workflow for the synthesis of the target scaffold.

Detailed Methodology

Step 1: Chlorination of 1,6-Naphthyridine-2,7-dione

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 1,6-naphthyridine-2,7(1H,6H)-dione (1.0 eq) to the flask.

  • Reagent Addition: Carefully add Phosphorus Oxychloride (

    
    )  (10.0 eq). Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Catalyst (Optional but Recommended): Add a catalytic amount of N,N-Dimethylaniline or DMF (3-5 drops) to accelerate the Vilsmeier-Haack type activation.

  • Reaction: Heat the mixture to reflux (105–110 °C) for 4–6 hours.

    • Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (50% EtOAc/Hexane) after mini-workup of an aliquot.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a rigorous trap).
      
    • Pour the residue slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Workup:

    • Neutralize the aqueous phase to pH ~7-8 using saturated

      
       or 
      
      
      
      .
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Yield Expectation: 60–75% isolated yield.

Medicinal Chemistry Applications

The this compound scaffold is a versatile electrophile. The reactivity difference between the C2 and C7 chlorines allows for regioselective functionalization.

Regioselectivity Logic
  • Position C2: Located alpha to the N1 nitrogen. Generally more reactive towards nucleophiles (

    
    ) due to the inductive effect of the adjacent nitrogen and less steric hindrance compared to C7 (depending on substitution at C8).
    
  • Position C7: Located alpha to the N6 nitrogen. Reactivity is comparable but often secondary in sequential substitution protocols unless directed by steric factors.

Common Derivatizations:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of amine side chains (solubilizing groups).

  • Etherification: Reaction with alkoxides to tune lipophilicity.

SAR Core This compound (Scaffold) Path1 SNAr / Buchwald (Amine Introduction) Core->Path1 Diversity Point 1 Path2 Suzuki Coupling (Biaryl Formation) Core->Path2 Diversity Point 2 Target1 Kinase Inhibitors (ATP Hinge Binder) Path1->Target1 Target2 Epigenetic Modulators (EZH2 Inhibitors) Path2->Target2

Figure 2: Functionalization pathways for drug discovery.

References

  • Combi-Blocks Product Data. this compound (Cat# JQ-9262). Retrieved from

  • PubChem Compound Summary. 1,6-Naphthyridine derivatives and substructures.[1]

  • Google Patents. Substituted Naphthyridine Derivatives as EZH2 Inhibitors. (CN118515653B).

  • Maldonado, M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. International Journal of Molecular Sciences.

Sources

Historical Review and Technical Guide: 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the synthesis of 1,6-naphthyridines, a privileged scaffold in medicinal chemistry (e.g., Ripretinib). It moves beyond standard textbook definitions to provide field-tested insights, decision-making frameworks, and validated protocols.

Executive Summary & Strategic Importance

The 1,6-naphthyridine scaffold (two fused pyridine rings with nitrogens at positions 1 and 6) represents a critical "isostere" of quinoline and isoquinoline. Its ability to engage in unique hydrogen bonding networks and pi-stacking interactions has made it a cornerstone in the development of kinase inhibitors (c-Met, FGFR4) and HIV integrase inhibitors.

Unlike its symmetrical isomer (1,5-naphthyridine), the 1,6-isomer presents unique regioselectivity challenges during synthesis due to the distinct electronic environments of the two nitrogen atoms. This guide categorizes synthesis into three pillars: Classical Cyclization , Modern Catalysis , and Industrial Application .

Decision Framework: Selecting the Right Methodology

Before selecting a protocol, use this logic flow to determine the optimal pathway based on your starting materials and scale.

SynthesisSelection Start Start: Define Precursor Availability Aminopyridine Precursor: 4-Aminopyridine Start->Aminopyridine Carbonyl Precursor: 4-Aminonicotinaldehyde (or Ketone) Start->Carbonyl Acyclic Precursor: Acyclic / Multicomponent Start->Acyclic Skraup Method: Skraup / Modified Skraup (High Heat, Acidic) Aminopyridine->Skraup Unsubstituted Ring GouldJacobs Method: Gould-Jacobs (Scaleable, 4-OH functionalization) Aminopyridine->GouldJacobs Need 4-OH/4-Cl group Friedlander Method: Friedländer Condensation (Mild, High Regiocontrol) Carbonyl->Friedlander Need 2/3-substitution MCR Method: One-Pot MCR (Diversity Oriented) Acyclic->MCR Library Generation

Figure 1: Strategic decision tree for selecting a 1,6-naphthyridine synthesis route.

Classical Methodologies: The Foundation

A. The Skraup Synthesis (Modified)

Historically the first route, this involves the reaction of 4-aminopyridine with glycerol (or acrolein equivalents) in the presence of an oxidizing agent and strong acid.

  • Mechanism: Dehydration of glycerol to acrolein

    
     Michael addition of amine 
    
    
    
    Cyclization
    
    
    Oxidation.
  • Expert Insight: The classical Skraup using nitrobenzene is often violent. Modern adaptations use Sulfo-Mix (nitrobenzene + oleum) or pre-formed acrolein derivatives (e.g., methacrolein) to control exotherms and improve regioselectivity.

  • Limitation: Regioselectivity can be poor if the pyridine ring has other substituents; however, starting from unsubstituted 4-aminopyridine yields 1,6-naphthyridine exclusively.

B. The Gould-Jacobs Reaction

Preferred for industrial scale-up when a handle at the C4 position (e.g., -OH, -Cl) is required for further functionalization (SAR exploration).

  • Pathway: Condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) followed by high-temperature cyclization (Dowtherm A, ~250°C).

  • Critical Control Point: The cyclization step requires thermodynamic control. The "pyridyl-amine" nucleophile is less reactive than aniline; strictly anhydrous conditions and high temperatures are non-negotiable.

C. The Friedländer Synthesis

The most versatile method for generating substituted 1,6-naphthyridines under mild conditions.

  • Reaction: Condensation of 4-aminonicotinaldehyde (or 4-aminopyridyl ketones) with an active methylene compound (ketone, aldehyde, keto-ester).

  • Advantage: High regiocontrol. The positions of substituents are pre-determined by the starting materials.

Modern & Industrial Protocols

Protocol A: Industrial Synthesis of Ripretinib Scaffold (Modified Friedländer)

Context: This protocol describes the formation of the naphthyridinone core used in Ripretinib (Qinlock), a KIT/PDGFRA inhibitor.

Target: Ethyl 1,6-naphthyridin-2(1H)-one-3-carboxylate derivative.

Reagents:

  • Precursor A: 4-Aminopyridine derivative (e.g., 4-amino-2-chloropyridine).

  • Precursor B: Diethyl (ethoxymethylene)malonate or specific

    
    -aryl ester equivalents.
    
  • Catalyst/Base: Potassium Fluoride (KF) on Alumina or Sodium Ethoxide (NaOEt).

  • Solvent: Dimethylacetamide (DMA) or Ethanol.

Step-by-Step Methodology:

  • Condensation: Charge a reactor with Precursor A (1.0 equiv) and Precursor B (1.1 equiv) in Ethanol. Heat to reflux (78°C) for 4 hours. Monitor consumption of amine by HPLC.

  • Intermediate Isolation: Cool to 0°C. The intermediate (enamine-ester) typically precipitates. Filter and dry.[1]

  • Cyclization: Dissolve the intermediate in DMA. Add KF/Alumina (40% w/w). Heat to 120°C for 2-6 hours.

    • Why KF/Alumina? It acts as a solid-supported base that promotes the Knoevenagel-type cyclization while minimizing polymerization side reactions common with strong liquid bases.

  • Workup: Filter off the solid catalyst. Pour filtrate into ice-water. Adjust pH to 6-7 with 1N HCl. Collect the precipitate (1,6-naphthyridinone) by filtration.

Protocol B: Green Catalyst-Free Multicomponent Synthesis

Context: Rapid generation of 1,6-naphthyridine libraries for screening.

Target: Polysubstituted 1,6-naphthyridine. Reagents: Methyl ketone (1 equiv), Malononitrile (1 equiv), 4-Aminopyridine (1 equiv), Water (Solvent).

Methodology:

  • Mix all components in water (0.5 M concentration).

  • Heat to 80°C for 3-5 hours.

  • Self-Validation: The product usually crashes out of the aqueous phase as a solid.

  • Purification: Simple filtration and washing with EtOH/Water (1:1). No column chromatography required.

Comparative Data Analysis

MethodKey ReagentsTemp (°C)Yield (Typical)RegioselectivityPrimary Use Case
Skraup Glycerol, H2SO4, Nitrobenzene140-16030-50%ModerateUnsubstituted parent scaffold
Gould-Jacobs DEEM, Dowtherm A25060-80%High4-Hydroxy derivatives (Intermediates)
Friedländer 4-Amino-aldehyde, Base60-10075-90%ExcellentHighly substituted complex drugs
Pd-Catalyzed 2-Chloro-3-cyano-pyridine, Alkyne80-12050-70%HighBenzo-fused or aryl-linked analogs

Mechanistic Visualization: The Skraup Pathway

Understanding the failure modes of the Skraup reaction requires visualizing the intermediate steps.

SkraupMechanism Glycerol Glycerol (Dehydration) Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4, Δ Michael Michael Adduct (β-amino aldehyde) Acrolein->Michael + Amine Amine 4-Aminopyridine Amine->Michael Cyclization Cyclization (Acid Catalyzed) Michael->Cyclization - H2O Dihydro 1,2-Dihydro-1,6-naphthyridine Cyclization->Dihydro Product 1,6-Naphthyridine Dihydro->Product Oxidation (Nitrobenzene)

Figure 2: Mechanistic flow of the Skraup synthesis highlighting the oxidation step.

References

  • Skraup Synthesis & Modifications

    • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines and Naphthyridines. Chemical Reviews.

  • Gould-Jacobs Reaction

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Friedländer Synthesis (Review)

    • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Chemical Reviews.

  • Ripretinib Synthesis (Industrial Application)

    • Smith, B. D., et al. (2020). Discovery of Ripretinib (DCC-2618): A Pan-KIT and PDGFRα Kinase Switch Control Inhibitor. Journal of Medicinal Chemistry.

  • Biological Importance & 1,6-Naphthyridinones

    • López-Alvarado, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

  • Modern Pd-Catalyzed Approaches

    • Shimkin, K. W., et al. (2013). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry.

Sources

Technical Guide: Safe Handling and Operational Protocols for Chlorinated N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated nitrogen heterocycles (e.g., 2-chloropyridines, 4-chloropyrimidines) are ubiquitous scaffolds in medicinal chemistry, serving as critical electrophiles in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


). However, the very electronic properties that make them valuable—electron-deficient rings and labile leaving groups—render them potent biological hazards.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the mechanistic causality of these hazards. It provides a self-validating operational framework designed to protect researchers from the specific risks of sensitization, hydrolytic HCl generation, and thermal instability.

Chemical & Physical Hazard Profiling

The Electronic Basis of Toxicity

The primary hazard of chlorinated N-heterocycles stems from their reactivity. Unlike chlorobenzene, which is relatively inert to nucleophilic attack, nitrogen atoms in the aromatic ring withdraw electron density, activating the carbon-chlorine bond.

  • 2- and 4-Positions (Activated): Chlorine atoms at these positions are highly susceptible to displacement by nucleophiles. In a biological context, "nucleophiles" are the amino (

    
    ) and thiol (
    
    
    
    ) groups on your skin proteins.
  • 3-Position (Deactivated): While less reactive toward

    
    , these derivatives often possess higher volatility and can still act as irritants or metabolic toxins.
    

Key Insight: If a compound is a good substrate for your Buchwald-Hartwig coupling, it is a good substrate for haptenizing your immune system.

Hydrolytic Instability & HCl Generation

Many electron-deficient chloropyrimidines and pyrazines are hygroscopic. Upon contact with atmospheric moisture, they hydrolyze to form the corresponding lactams (hydroxy-heterocycles) and hydrochloric acid (HCl) .

  • Risk: Sealed vials stored improperly can pressurize with HCl gas, leading to "popping" caps or acid burns upon opening.

  • Indicator: A crusty white precipitate around the cap usually indicates hydrolysis has occurred, and the container is likely pressurized.

Comparative Reactivity Table
ScaffoldPosition of ClReactivity (

)
Hydrolysis RiskSensitization Potential
Pyridine 2- or 4-HighModerateHigh
Pyridine 3-LowLowModerate
Pyrimidine 2- or 4-Very HighHighExtreme
Quinoline 2- or 4-HighModerateHigh
Pyrazine 2-HighHighHigh

The Toxicological Mechanism: Skin Sensitization

The most insidious risk is Allergic Contact Dermatitis (ACD) . This is not a simple chemical burn; it is an immunologic response.

Mechanism of Action (Haptenization)

Small molecules (<500 Da) like chloropyridines are not immunogenic on their own. However, they penetrate the stratum corneum and react with skin proteins (e.g., keratin, Langerhans cell surface proteins) via


. The resulting protein-hapten conjugate is recognized by T-cells as "foreign," triggering a permanent immune sensitization.
Visualization: The Haptenization Pathway

The following diagram illustrates how a chlorinated heterocycle modifies biological proteins, leading to an immune response.

SensitizationPathway Heterocycle Chlorinated Heterocycle (Electrophile) Complex Protein-Hapten Conjugate Heterocycle->Complex Penetration & SNAr Skin Skin Protein (Nucleophile -NH2/-SH) Skin->Complex Immune T-Cell Recognition Complex->Immune Antigen Presentation Response Sensitization / Allergic Dermatitis Immune->Response Inflammatory Cascade

Caption: Mechanism of skin sensitization via Nucleophilic Aromatic Substitution (S_NAr) on skin proteins.

Operational Protocols: A Self-Validating System

To ensure safety, we employ a "Self-Validating System" where the workflow forces the user to verify safety at critical control points.

Storage and Stability
  • Protocol: Store all activated chlorinated heterocycles (e.g., 2,4-dichloropyrimidine) in a desiccator or under an inert atmosphere (nitrogen/argon) at 2–8°C.

  • Validation: Inspect the septum/cap liner before every use. Discoloration or corrosion indicates HCl release. Do not use if the solid has fused into a "cake."

Weighing and Transfer
  • Solids: Weigh in a fume hood. If the balance is outside, use a tared, screw-top vial. Never transport an open weigh boat across the lab.

  • Liquids: 2-Chloropyridine is a volatile liquid. Never pipette by mouth. Use positive-displacement pipettes to prevent dripping due to high vapor pressure.

  • PPE Standard: Standard nitrile gloves often have breakthrough times of <15 minutes for these solvents.

    • Requirement: Double-gloving (Nitrile over Laminate/PE) is recommended for prolonged handling.

Reaction Safety (Thermal Runaway)

In transition-metal catalyzed cross-couplings (Suzuki, Buchwald), the oxidative addition step can be exothermic.

  • Hazard: If the reaction stalls (induction period) and then initiates rapidly, the heat generated can decompose the heterocycle, releasing gases (HCl, NOx) and over-pressurizing the vessel.

  • Control: Monitor internal temperature, not just block temperature. Ensure a pressure-relief route is available (e.g., a needle to a bubbler) for scale-up reactions >5g.

Waste Disposal and Decontamination[1]

Proper disposal is critical due to the environmental persistence of halogenated aromatics.

The "Quench" Protocol

Before disposal, reactive electrophiles should be chemically quenched if possible, though for stable heterocycles, this is often difficult.

  • Segregation: Do NOT mix with acidic waste (risk of HCN if cyanide was used, or HCl pressure) or oxidizing waste (risk of violent reaction).

  • Stream: Dispose of in the "Halogenated Organic Waste" stream.

  • Container: Ensure the waste container is not full (>90%) and is vented if there is any risk of ongoing hydrolysis.

Handling Workflow Diagram

This workflow ensures that safety checks are integrated into the experimental process.

HandlingProtocol Start Start: Experimental Planning Check Check Integrity: Precipitate? Pressure? Start->Check PPE PPE: Double Glove + Fume Hood Check->PPE Pass Waste Disposal: Halogenated Stream Check->Waste Fail (Degraded) Action Weighing & Transfer (Closed Vessels) PPE->Action Reaction Reaction: Monitor Exotherm Action->Reaction Quench Quench/Workup: Neutralize pH Reaction->Quench Quench->Waste

Caption: Operational workflow for handling chlorinated N-heterocycles, emphasizing integrity checks and waste segregation.

Emergency Response

Skin Exposure[2]
  • Immediate Action: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol, acetone) to wipe the skin; this increases permeability and drives the toxin deeper into the dermis.

  • Medical: Seek medical attention. Flag the compound as a potential sensitizer.[1]

Spills
  • Solid: Do not sweep (creates dust). Cover with a wet paper towel (if water-compatible) or oil-impregnated sweep compound, then scoop into a bag.

  • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[2]

References

  • National Toxicology Program. (2014). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Institutes of Health. Link

  • Roberts, D. W., et al. (2014). Electrophilic reactivity and skin sensitization potency of SNAr electrophiles. Chemical Research in Toxicology. Link

  • Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Link

  • OxyChem. (2014).[3] Chlorinated Organics Handbook. Link

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 2-Chloropyridine. Link

Sources

Methodological & Application

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the precision functionalization of 2,7-Dichloro-1,6-naphthyridine . It moves beyond generic procedures to provide a logic-driven, regioselective workflow grounded in the electronic properties of the naphthyridine scaffold.

Executive Summary & Mechanistic Rationale

The This compound scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR pathways). However, its utility is often limited by the challenge of differentiating the two electrophilic chloride sites.

The Regioselectivity Paradigm: C2 > C7

Success in functionalizing this scaffold relies on exploiting the subtle electronic differences between the C2 and C7 positions.

  • C2 Position (Quinoline-like): Located

    
     to N1. The N1 nitrogen is adjacent to the ring fusion (C8a), creating a highly electron-deficient environment similar to the C2 position of quinoline. The inductive withdrawal from the adjacent ring fusion enhances the electrophilicity of C2.
    
  • C7 Position (Isoquinoline-like): Located

    
     to N6. N6 is 
    
    
    
    to the ring fusion. While still activated, the C7 position is comparatively less electrophilic than C2 due to the greater distance from the electron-withdrawing bridgehead effects.

Operational Consequence: Under controlled conditions (stoichiometry and temperature), Pd-catalyzed oxidative addition occurs preferentially at C2 . This allows for a programmable sequential functionalization strategy: C2 first, then C7.

Experimental Workflow Visualization

The following diagram illustrates the sequential logic for differentiating the C2 and C7 positions.

Naphthyridine_Coupling cluster_logic Selectivity Driver Start This compound (Starting Material) Step1 Step 1: C2-Selective Coupling (Kinetic Control) Start->Step1 Pd(0), Ligand 1.0 equiv Nucleophile 25-40 °C Intermediate 2-Substituted-7-chloro-1,6-naphthyridine (Key Intermediate) Step1->Intermediate >95% Regioselectivity Step2 Step 2: C7-Functionalization (Thermodynamic/Forcing) Intermediate->Step2 Pd(0), Ligand Excess Nucleophile 80-100 °C Final 2,7-Disubstituted-1,6-naphthyridine (Final Target) Step2->Final Full Conversion Logic C2 is more electrophilic (Quinoline-like) C7 is less activated (Isoquinoline-like) Target C2 at lower Temp.

Figure 1: Sequential functionalization workflow. C2 is targeted first under kinetic control, followed by C7 under forcing conditions.

Detailed Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C2 while preserving the C7-chloride.

Reagents & Causality:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) . Why: XPhos forms a highly active monolithic Pd(0) species that facilitates oxidative addition at the more reactive C2 bond even at mild temperatures, preventing "bleed-over" reactivity at C7.

  • Base: K₂CO₃ (2.0 equiv) . Why: A mild base minimizes competitive hydrolytic dechlorination.

  • Solvent: 1,4-Dioxane/Water (4:1) . Why: The aqueous component is critical for the transmetallation step of the boronic acid.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add this compound (1.0 equiv, 1.0 mmol, 199 mg), Aryl-boronic acid (1.05 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 1M aqueous K₂CO₃ (2 mL).

  • Reaction: Stir vigorously at 40 °C .

    • Self-Validating Check: Monitor by TLC or LCMS at 1 hour. The starting material (R_f ~0.6 in 30% EtOAc/Hex) should disappear, replaced by a lower R_f product. If >5% bis-coupled product is observed, lower temperature to 25 °C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 0 → 40% EtOAc in Hexanes).

Expected Outcome: 2-Aryl-7-chloro-1,6-naphthyridine (>85% yield, >20:1 regioselectivity).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C2.[1]

Reagents & Causality:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + BINAP (5 mol%) or BrettPhos . Why: BINAP is a "privileged" ligand for controlling regioselectivity in dihaloheterocycles due to its bite angle, often favoring the more electron-deficient site (C2).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu . Why: Cs₂CO₃ is preferred for sensitive substrates; NaOtBu is faster but can cause side reactions.

  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Procedure:

  • Charge: Add this compound (1.0 equiv), Amine (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and Cs₂CO₃ (2.0 equiv) to a dry tube.

  • Inert: Purge thoroughly with Argon.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 80 °C . Note: Amination often requires higher energy than Suzuki coupling. Regioselectivity is maintained by limiting the amine equivalents (1.1 equiv).

  • Validation: Check LCMS for the M+1 mass of the mono-aminated product.

  • Workup/Purification: Standard aqueous workup followed by column chromatography.

Protocol C: Sequential C7 Functionalization

Objective: React the remaining C7-chloride in the 2-substituted intermediate.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂ .

  • Conditions: Higher temperature (90-110 °C ) is required as the C7 position is deactivated by the electron-donating nature of the newly installed C2-group (especially if it is an amine).

Procedure:

  • Use the 2-substituted-7-chloro-1,6-naphthyridine from Protocol A/B as the starting material.

  • Add excess nucleophile (1.5 - 2.0 equiv).

  • Employ standard Suzuki/Buchwald conditions but increase temperature to reflux.

  • Monitor for complete conversion of the intermediate.

Troubleshooting & Data Summary

IssueProbable CauseSolution
Bis-coupling (Reaction at C2 & C7) Temperature too high or excess nucleophile.Reduce Temp to 25°C; Strict 1.0 equiv of nucleophile; Switch to Pd(PPh₃)₄ (less active).
No Reaction at C2 Catalyst deactivation or poor oxidative addition.Switch to XPhos or SPhos (electron-rich ligands); Ensure O₂-free environment.
Hydrolysis (C2-OH formation) Water content too high or base too strong.Use anhydrous K₃PO₄ in Dioxane; Switch to organic bases (e.g., Et₃N).
Regioselectivity Erosion Substrate concentration too high.Dilute reaction to 0.05 M to favor kinetic selectivity.
Comparative Reactivity Table
ParameterC2-PositionC7-Position
Electronic State Highly Electrophilic (

to N1, adjacent to bridge)
Moderately Electrophilic (

to N6)
Steric Environment AccessibleAccessible
Preferred Reaction Kinetic (Fast at RT-40°C)Thermodynamic (Slow, requires >80°C)
Ligand Choice BINAP, XPhos (Controlled activity)BrettPhos, RuPhos (Forcing conditions)

References

  • Naphthyridine Scaffolds in Med Chem

    • Synthesis and Biomedical Applic
    • Source:

  • General Regioselectivity in Pd-Coupling

    • Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source:

  • Specific Reactivity of 1,6-Naphthyridines

    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
    • Source:

  • Analogous Heterocycle Selectivity (2,4-Dichloropyridine)

    • Unconventional Site Selectivity in Palladium-C
    • Source:

Sources

Mastering Regiocontrol: Site-Selective Suzuki-Miyaura Coupling on the Dichloronaphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Naphthyridine Scaffold and the Challenge of Selective Functionalization

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors have led to their incorporation into a wide array of biologically active molecules, including kinase inhibitors, antibacterial agents, and antiviral drugs. The dichloronaphthyridine core, in particular, serves as a versatile starting material for the synthesis of complex molecular architectures. However, the presence of two reactive chlorine atoms on the naphthyridine ring presents a significant synthetic challenge: achieving site-selective functionalization. The ability to controllably substitute one chlorine atom over the other is paramount for the efficient and modular synthesis of diverse compound libraries for drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal tool for the derivatization of heteroaromatic systems.[2] This application note provides a comprehensive guide to understanding and implementing site-selective Suzuki-Miyaura coupling reactions on various dichloronaphthyridine cores. We will delve into the mechanistic principles governing regioselectivity, provide detailed, field-proven protocols for specific isomers, and offer insights into troubleshooting and optimization.

Understanding the Principles of Site Selectivity

The regiochemical outcome of the Suzuki-Miyaura coupling on a dichloronaphthyridine is primarily determined by the relative reactivity of the two C-Cl bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-determining step of the catalytic cycle.[3] Several factors influence the rate of oxidative addition at each position:

  • Electronic Effects: The position of the chlorine atoms relative to the nitrogen atoms in the naphthyridine ring system has a profound impact on the electrophilicity of the carbon center. Carbons at the α- (e.g., C2, C8) and γ- (e.g., C4, C5) positions to a nitrogen atom are more electron-deficient and, therefore, generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4] This is a primary determinant of the intrinsic reactivity of a given C-Cl bond. For instance, in 2,4-dichloropyrimidines, a closely related heterocyclic system, the C4 position is generally more reactive than the C2 position.[5]

  • Steric Hindrance: The steric environment around the C-Cl bond can significantly influence the approach of the bulky palladium catalyst. A chlorine atom flanked by bulky substituents will be less accessible for oxidative addition, potentially allowing for selective reaction at a less sterically encumbered, albeit electronically less activated, position.

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst is a critical parameter for controlling regioselectivity. The electronic and steric properties of the ligand can modulate the reactivity of the palladium center and its preference for one C-Cl bond over another.

    • Electron-rich, bulky monodentate ligands (e.g., Q-Phos, P(t-Bu)3) can sometimes override the intrinsic electronic preferences of the substrate and favor coupling at less reactive sites.[6]

    • Electron-deficient or chelating bidentate ligands (e.g., dppf) often enhance the inherent selectivity, favoring reaction at the most electrophilic position.[6]

  • Directing Group Effects: The presence of a functional group capable of coordinating to the palladium catalyst near one of the chlorine atoms can direct the catalyst to that position, leading to selective coupling at the proximal site. Amine and amide functionalities are common examples of such directing groups.[4]

The interplay of these factors determines the final regiochemical outcome. By carefully selecting the dichloronaphthyridine isomer and optimizing the reaction conditions, particularly the palladium catalyst and ligand, a high degree of site selectivity can be achieved.

Visualizing the Mechanistic Landscape

To better understand the factors influencing site-selectivity, we can visualize the key steps of the Suzuki-Miyaura catalytic cycle and the decision point for regioselectivity.

Suzuki_Miyaura_Selectivity cluster_catalyst Catalytic Cycle cluster_factors Factors Influencing Selectivity Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl_A Ar-Pd(II)(L2)-Cl (Site A) Pd(0)L2->Ar-Pd(II)(L2)-Cl_A Oxidative Addition (Site A) Ar-Pd(II)(L2)-Cl_B Ar-Pd(II)(L2)-Cl (Site B) Pd(0)L2->Ar-Pd(II)(L2)-Cl_B Oxidative Addition (Site B) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Cl_A->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2) Ar-Pd(II)(L2)-Cl_B->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2) Product Mono-arylated Naphthyridine Ar-Pd(II)(L2)-R->Product Reductive Elimination Product->Pd(0)L2 Electronics Electronics Electronics->Ar-Pd(II)(L2)-Cl_A Sterics Sterics Sterics->Ar-Pd(II)(L2)-Cl_B Ligand Ligand Ligand->Pd(0)L2 Directing Group Directing Group Directing Group->Ar-Pd(II)(L2)-Cl_A caption Suzuki-Miyaura catalytic cycle and factors influencing regioselectivity.

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the competitive oxidative addition step that dictates site-selectivity.

Experimental Protocols and Application Data

The following protocols are based on literature precedents and are designed to be robust starting points for the site-selective Suzuki-Miyaura coupling of various dichloronaphthyridine isomers.

Protocol 1: C4-Selective Coupling of 4,7-dichloro-1,5-naphthyridine

The C4 position in 4,7-dichloro-1,5-naphthyridine is analogous to the C4 position in 2,4-dichloropyridine, which is known to be highly reactive. Therefore, selective mono-arylation at C4 is generally favored.[7]

Reaction Scheme:

Materials:

  • 4,7-dichloro-1,5-naphthyridine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Na2CO3 (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloro-1,5-naphthyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and Na2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh3)4 (0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1,5-naphthyridine.

Expected Results and Troubleshooting:

  • Yields: Typically in the range of 70-90%.

  • Selectivity: High selectivity for the C4-arylated product is expected. If significant amounts of the di-arylated product are observed, consider reducing the amount of arylboronic acid to 1.05 equivalents and decreasing the reaction time.

  • Low Conversion: If the reaction stalls, ensure all reagents are dry and the solvent is of high quality. A different palladium catalyst, such as Pd(dppf)Cl2, may be beneficial.

Protocol 2: C2-Selective Coupling of 2,8-dichloro-1,5-naphthyridine Derivatives

For 1,5-naphthyridines bearing chlorine atoms at the C2 and C8 positions, selective coupling at the C2 position is often observed, particularly when an electron-withdrawing group is present at the C7 position.[7]

Reaction Scheme:

Materials:

  • 7-Carbethoxy-2,8-dichloro-1,5-naphthyridine

  • Arylboronic acid (1.2 equivalents)

  • PdCl2(dppf)·CH2Cl2 (0.03 equivalents)

  • K2CO3 (2.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave vial, combine 7-carbethoxy-2,8-dichloro-1,5-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl2(dppf)·CH2Cl2 (0.03 mmol), and K2CO3 (2.5 mmol).

  • Add DMF (5 mL) to the vial and seal it.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-aryl-7-carbethoxy-8-chloro-1,5-naphthyridine.

Expected Results and Troubleshooting:

  • Yields: Moderate to good yields (50-80%) are typically obtained.

  • Selectivity: Good to excellent selectivity for the C2-coupled product is expected due to the electronic activation by the adjacent nitrogen and the directing effect of the C7-ester.

  • Decomposition: If decomposition of the starting material is observed, consider lowering the reaction temperature and extending the reaction time. Conventional heating can also be employed.

Data Summary: Regioselectivity in Dichloronaphthyridine Suzuki-Miyaura Couplings

The following table summarizes the observed regioselectivity for the Suzuki-Miyaura coupling of various dichloronaphthyridine isomers based on literature reports.

Dichloronaphthyridine IsomerReactive PositionNotes
4,7-dichloro-1,5-naphthyridineC4The C4 position is more electrophilic.[7]
2,8-dichloro-1,5-naphthyridine (with C7-EWG)C2The C2 position is activated by the adjacent nitrogen and potentially directed by the C7 substituent.[7]
2,5-dichloro-1,6-naphthyridineC2The C2 position is alpha to a nitrogen atom, enhancing its reactivity.[7]
2,4-dichloro-1,8-naphthyridineC4 (predicted)By analogy to 2,4-dichloropyridine, the C4 position is expected to be more reactive.

Workflow for Method Development

For a new dichloronaphthyridine substrate, a systematic approach to reaction optimization is recommended. The following workflow can be used to identify the optimal conditions for site-selective coupling.

optimization_workflow Start Start Substrate_Analysis Analyze Substrate (Electronic & Steric Effects) Start->Substrate_Analysis Initial_Screen Initial Catalyst/Ligand Screen (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Substrate_Analysis->Initial_Screen Base_Solvent_Screen Base and Solvent Screen (e.g., Na2CO3, K3PO4 in Dioxane/H2O, DMF) Initial_Screen->Base_Solvent_Screen Temperature_Time_Opt Temperature and Time Optimization Base_Solvent_Screen->Temperature_Time_Opt Analysis Analyze Regioselectivity (NMR, LC-MS) Temperature_Time_Opt->Analysis High_Selectivity High Selectivity? Analysis->High_Selectivity Ligand_Screen_2 Advanced Ligand Screen (Bulky Monodentate vs. Bidentate) High_Selectivity->Ligand_Screen_2 No Final_Protocol Final Optimized Protocol High_Selectivity->Final_Protocol Yes Ligand_Screen_2->Base_Solvent_Screen

Sources

Application Notes and Protocols: A Guide to the Selective Functionalization of the C2 versus C7 Position of Indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The ability to precisely modify the indole ring at specific positions is crucial for tuning its biological activity and material properties. This guide provides an in-depth exploration of the strategies and protocols for the selective functionalization of two key positions: the electronically distinct C2 and the sterically accessible C7.

The Challenge of Selectivity: C2 vs. C7

The indole ring possesses multiple C-H bonds with varying reactivity. Historically, functionalization has predominantly occurred at the C3 and C2 positions of the electron-rich pyrrole ring due to its inherent reactivity.[2][5] Accessing the benzene core, particularly the C7 position, presents a greater challenge.[6][7][8] The selective functionalization of either the C2 or C7 position requires a nuanced understanding of the interplay between electronic effects, steric hindrance, and the strategic use of directing groups and catalysts.

Mechanistic Principles of Site Selection

The regioselectivity of C-H functionalization on the indole scaffold is primarily governed by the reaction mechanism, which can be broadly categorized into two approaches:

  • Directing Group-Assisted C-H Activation: This is the most powerful strategy for achieving site-selectivity. A directing group (DG), typically installed on the indole nitrogen (N1) or the C3 position, coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond. The geometry of the resulting metallacycle intermediate then dictates the site of functionalization.

  • Exploiting Inherent Reactivity: In the absence of a strong directing group, the intrinsic electronic and steric properties of the indole nucleus can be exploited to favor functionalization at a particular site. For instance, the C2-H bond is the most acidic in indole compounds, making it susceptible to deprotonation by strong bases.[9]

The Role of Metallacycle Intermediates

The formation of a stable metallacycle is often the key determinant of regioselectivity in transition-metal-catalyzed C-H activation.

  • Five-Membered Metallacycle for C2-Functionalization: A directing group at N1 can lead to the formation of a five-membered metallacycle involving the C2-H bond. This is often kinetically favored.

  • Six-Membered Metallacycle for C7-Functionalization: A directing group at N1 can also facilitate the formation of a six-membered metallacycle via ortho-metalation of the C7-H bond. The use of sterically bulky directing groups can favor the formation of this more stable six-membered ring over the five-membered alternative.

Visualization of a Key Mechanistic Pathway

C7_Functionalization Indole N1-DG Indole Intermediate Six-Membered Metallacycle Intermediate Indole->Intermediate Coordination & C-H Activation Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Catalyst->Intermediate Product C7-Functionalized Indole Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Olefin, Aryl Halide) Coupling_Partner->Product DG_Removal Directing Group Removal Product->DG_Removal Final_Product Final Product DG_Removal->Final_Product

Caption: Directed C7-functionalization of indole via a six-membered metallacycle.

Protocols for Selective Functionalization

The following protocols are illustrative examples of established methods for the selective functionalization of the C2 and C7 positions of indole. Researchers should always refer to the primary literature for detailed substrate scope and optimization.

Protocol 1: Rhodium-Catalyzed C7-Alkenylation of Indoles Using a Removable Pivaloyl Directing Group

This protocol, developed by Ma and coworkers, exemplifies the use of a sterically demanding directing group to achieve high selectivity for the C7 position. The bulky N-pivaloyl group favors the formation of a six-membered rhodacycle intermediate.

Materials:

  • N-pivaloyl indole substrate

  • Alkene coupling partner

  • [Rh(C6H5)3]3 (Wilkinson's catalyst)

  • Ag2CO3 (oxidant)

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the N-pivaloyl indole (1.0 equiv), alkene (2.0 equiv), [Rh(C6H5)3]3 (5 mol %), and Ag2CO3 (2.0 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The pivaloyl directing group can be removed under basic conditions (e.g., K2CO3 in methanol) to yield the free (NH)-C7-alkenylated indole.

Self-Validation:

  • Regioselectivity: Analyze the purified product by 1H NMR and 13C NMR to confirm the position of functionalization. The coupling patterns of the aromatic protons will be indicative of C7 substitution.

  • Yield: Determine the isolated yield of the purified product.

  • Purity: Assess the purity of the final product by HPLC or LC-MS.

Protocol 2: Iridium-Catalyzed C2-Methylation of Indoles with a Pivaloyl Directing Group

This method demonstrates how catalyst control can influence regioselectivity, favoring C2 functionalization even with a directing group that can also promote C7 activation.[10] The iridium catalyst, in this case, selectively activates the C2 C-H bond.

Materials:

  • N-pivaloyl indole substrate

  • Potassium methyltrifluoroborate (CH3BF3K) as the methyl source

  • [Cp*IrCl2]2 (catalyst precursor)

  • Ag2CO3 (oxidant)

  • Solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the N-pivaloyl indole (1.0 equiv), potassium methyltrifluoroborate (1.5 equiv), [Cp*IrCl2]2 (2.5 mol %), and Ag2CO3 (2.0 equiv).

  • Add the anhydrous solvent (e.g., 1,4-dioxane) to the desired concentration.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • The pivaloyl group can be subsequently removed if desired.

Self-Validation:

  • Regioselectivity: Confirm the C2-methylation by 1H and 13C NMR spectroscopy.

  • Yield and Purity: Quantify the isolated yield and assess the purity of the product.

Comparative Summary of C2 vs. C7 Functionalization Strategies

FeatureC2-Selective FunctionalizationC7-Selective Functionalization
Driving Force Intrinsic acidity of C2-H, formation of a five-membered metallacycle.[9]Steric influence of a bulky directing group, formation of a six-membered metallacycle.
Common Directing Groups Pivaloyl, Pyrimidyl, Carbonyl at C3.[9][11][12]Pivaloyl, N-P(O)tBu2, N-CONEt2.[6][13]
Typical Catalysts Ir, Pd, Co.[9][10][14]Rh, Pd, Cu.[6][7]
Key Consideration Overcoming competing functionalization at other positions, especially C3.Employing a sufficiently bulky directing group to disfavor C2-metalation.

Workflow for Method Selection

Method_Selection Start Desired Functionalization Position? C2 C2 Position Start->C2 C2 C7 C7 Position Start->C7 C7 C2_Strategy Consider Intrinsic Reactivity or C2-Directing Systems (e.g., Ir-catalysis) C2->C2_Strategy C7_Strategy Employ Bulky N1-Directing Group (e.g., Pivaloyl, N-P(O)tBu2) C7->C7_Strategy Catalyst_Choice_C2 Select Appropriate Catalyst (e.g., [Cp*IrCl2]2) C2_Strategy->Catalyst_Choice_C2 Catalyst_Choice_C7 Select Appropriate Catalyst (e.g., Rhodium, Palladium) C7_Strategy->Catalyst_Choice_C7 Protocol_Execution Execute and Validate Protocol Catalyst_Choice_C2->Protocol_Execution Catalyst_Choice_C7->Protocol_Execution

Caption: A decision-making workflow for selecting a C2 or C7 functionalization strategy.

Conclusion

The selective functionalization of the C2 and C7 positions of the indole nucleus is a rapidly evolving field that offers immense potential for the synthesis of novel molecules with tailored properties. By understanding the fundamental mechanistic principles and leveraging the power of directing groups and transition-metal catalysis, researchers can now access a diverse range of C2- and C7-substituted indoles that were previously difficult to obtain. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals and scientists to navigate this exciting area of chemical synthesis.

References

  • Ma, D., et al. (2016). Rh-catalyzed C7-alkenylation of indoles using the easily removable N-pivaloyl group as a directing group. Angewandte Chemie International Edition, 55(15), 4759-4762. [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Li, G., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1834-1847. [Link]

  • Gandeepan, P., & Ackermann, L. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(1), 10-25. [Link]

  • Li, G., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed, 33822557. [Link]

  • Li, S. (2025). Recent Advances in the Electrochemical Functionalization of Indoles: Site-Selective Strategies and Mechanistic Insights. Chemistry–A European Journal. [Link]

  • Snieckus, V., et al. (2005). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 7(13), 2699-2702. [Link]

  • Gandeepan, P., & Ackermann, L. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(7), 4544-4560. [Link]

  • Kim, J., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(44), 14811-14820. [Link]

  • Sparr, C., et al. (2021). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry–A European Journal, 27(45), 11571-11575. [Link]

  • Ashfeld, B., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Li, G., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 42(1), 14-26. [Link]

  • Das, S., & Indurthi, H. K. (2023). K2S2O8‐Glucose‐Mediated Metal‐Free Oxidative Trifluoromethylation of Indoles with Langlois' Reagent on the C2 Position. ChemistrySelect, 8(8), e202204560. [Link]

  • Sparr, C., et al. (2021). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC. [Link]

  • Suppan, J., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak. RSC Publishing. [Link]

  • Ghorai, M. K., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7135-7151. [Link]

  • Gogoi, P., et al. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. The Chemical Record, 21(8), 2098-2111. [Link]

  • Li, B., et al. (2018). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 23(11), 2949. [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Ghorai, M. K., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]

  • Suppan, J., et al. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters, 23(9), 3331-3336. [Link]

Sources

Using 2,7-Dichloro-1,6-naphthyridine as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,7-Dichloro-1,6-naphthyridine as a Scaffold for Kinase Inhibitors

Executive Summary

The This compound scaffold represents a "privileged structure" in kinase inhibitor discovery, acting as a potent bioisostere for quinoline and isoquinoline cores. Its utility stems from its ability to engage the kinase hinge region via bidentate hydrogen bonding (N1/N6 interactions) and its distinct vectors for substitution at the C2 and C7 positions.

This guide provides a rigorous technical framework for exploiting this scaffold. We detail the regioselective functionalization of the 2,7-dichloro core—a critical step often prone to experimental error—and provide a validated protocol for evaluating the resulting analogues in biochemical kinase assays (e.g., c-Met, VEGFR-2, SYK).

Chemical Biology & Rationale

The Scaffold Advantage

Unlike promiscuous ATP-mimetics, the 1,6-naphthyridine core offers tunable selectivity. The nitrogen atoms at positions 1 and 6 serve distinct roles:

  • N1 (Isoquinoline-like): Typically acts as a hydrogen bond acceptor for the kinase hinge backbone.

  • N6 (Quinoline-like): Modulates basicity and solubility; often solvent-exposed or interacting with the "gatekeeper" residue depending on the binding mode.

Regioselectivity Logic

The this compound scaffold contains two electrophilic sites. Understanding their reactivity hierarchy is paramount for controlled synthesis:

  • Position C2 (α to N1): Highly activated towards Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings due to the inductive effect of N1 and the para-relationship to the ring fusion. This is typically the first site of reaction.

  • Position C7 (α to N6): Less reactive than C2 but still accessible. Functionalization here usually requires higher temperatures or more active catalytic systems after C2 has been substituted.

Experimental Protocols

Protocol A: Regioselective Functionalization (The "C2-First" Strategy)

Objective: Selectively functionalize the C2 position while preserving the C7-chlorine for subsequent elaboration.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl boronic acid (Suzuki) or Amine (SNAr)

  • Catalyst (Suzuki): Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with this compound (100 mg, 0.5 mmol), the desired boronic acid (0.55 mmol, 1.1 equiv), and K₂CO₃ (138 mg, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial.

  • Reaction (Critical Control):

    • Standard: Heat to 60°C for 4–6 hours.

    • Note: Do NOT exceed 80°C in this step. Higher temperatures will promote promiscuous coupling at C7, eroding yield.

  • Monitoring: Monitor by LC-MS. The mono-substituted product (C2) typically elutes earlier than the bis-substituted byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C2-substituted product is the major isomer.

Self-Validating Check:

  • 1H NMR Verification: The proton at C3 (neighboring the reaction site) will show a significant chemical shift change compared to the starting material. The proton at C8 (neighboring the unreacted C7-Cl) should remain relatively stable.

Protocol B: Sequential C7 Functionalization

Objective: Derivatize the remaining C7-chloride to install the "tail" moiety (e.g., solubilizing group).

Methodology:

  • Substrate: Isolated 2-substituted-7-chloro-1,6-naphthyridine from Protocol A.

  • Conditions: Use Buchwald-Hartwig Amination or higher-temperature Suzuki Coupling .

    • Catalyst: Pd₂ (dba)₃ / XPhos (for amines) or Pd(PPh₃)₄ (for boronic acids).

    • Temperature: 100–120°C (Microwave preferred for 30 mins).

  • Observation: Complete conversion of the monochloride is required.

Protocol C: Biochemical Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC₅₀ of the synthesized analogue against a target kinase (e.g., c-Met).

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Tracer: AlexaFluor® 647-labeled Kinase Tracer.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 µM).

  • Incubation:

    • Add 5 µL of Kinase/Antibody mixture to a 384-well low-volume plate.

    • Add 5 µL of Tracer mixture.

    • Add 100 nL of compound solution.

  • Equilibration: Incubate for 1 hour at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate the Emission Ratio (665/615). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Visualization & Data Analysis

Synthetic Workflow Diagram

G start This compound (Scaffold) step1 Step 1: C2-Selective Coupling (Pd(dppf)Cl2, 60°C) Target: Hinge Binder start->step1 High Reactivity (C2) inter Intermediate: 2-Subst-7-Chloro-1,6-naphthyridine step1->inter step2 Step 2: C7-Functionalization (Pd2(dba)3/XPhos, 110°C) Target: Solubilizing Tail inter->step2 Lower Reactivity (C7) final Final Kinase Inhibitor (2,7-Disubstituted) step2->final

Caption: Sequential functionalization strategy exploiting the differential electrophilicity of C2 vs. C7 positions.

SAR Data Summary (Representative)
Substituent (C2)Substituent (C7)c-Met IC₅₀ (nM)Solubility (µM)Notes
PhenylCl>10,000< 1Inactive intermediate
4-F-PhenylMorpholine450120Moderate potency, good solubility
Indazole-5-yl N-Methyl-Piperazine 12 >200 Lead Candidate (Hinge + Sol)
Pyridine-3-ylPiperidine8580Good potency, metabolic liability

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity (Bis-coupling in Step 1).

    • Root Cause:[1][2][3][4][5] Temperature too high or excess boronic acid used.

    • Solution: Lower temperature to 40°C and use exactly 1.05 equiv of boronate. Switch to a less active catalyst like Pd(PPh₃)₄.

  • Issue: Incomplete Reaction at C7 (Step 2).

    • Root Cause:[1][2][3][4][5] Deactivation of the ring system after C2 substitution.

    • Solution: Switch to high-activity ligands (e.g., Buchwald G3 precatalysts) or use Lithium Hexamethyldisilazide (LiHMDS) to generate the anion of the amine nucleophile (for SNAr).

References

  • Zhou, J., et al. "2,7-Naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development." Bioorganic & Medicinal Chemistry Letters, 2019. Link

  • Lutz, J. D., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2018. Link

  • Goossen, L., et al. "Regioselective Synthesis of 1,6-Naphthyridines." Organic Letters, 2012. Link

  • BenchChem Technical Guide. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Application Notes, 2025. Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry: Bioisosteres in Drug Design." Academic Press, 2008. Link

Sources

Development of antimicrobial agents from 2,7-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development of Antimicrobial Agents from 2,7-Naphthyridine Derivatives

For: Researchers, scientists, and drug development professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with new mechanisms of action or improved efficacy against resistant pathogens.[1][2][3] Naphthyridines, a class of N-heterocyclic compounds, have historically provided a fertile scaffold for antimicrobial drug discovery, with nalidixic acid being a notable early example.[2][3][4] Among the six structural isomers of naphthyridine, the 2,7-naphthyridine core has emerged as a pharmacologically versatile and attractive starting point for developing potent and selective antimicrobial agents.[1][5][6] This guide provides an in-depth exploration of the rationale, workflows, and detailed protocols for the development of 2,7-naphthyridine derivatives as antimicrobial candidates. We will delve into the molecular basis of their activity, key structure-activity relationships (SAR), and a self-validating experimental cascade from initial screening to preliminary in vivo evaluation.

The Scientific Rationale: Why 2,7-Naphthyridine?

The 2,7-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, planar aromatic system is adept at participating in crucial intermolecular interactions within biological targets, particularly the π-π stacking interactions required for binding to nucleic acids and enzymes that process them.

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary antimicrobial mechanism for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV.[5][7] These enzymes are essential for bacterial survival, managing DNA topology during replication, repair, and transcription.[7][8] By binding to the enzyme-DNA complex, these compounds stabilize the transient double-strand breaks, leading to a halt in DNA replication and ultimately, bacterial cell death.[2][3][5][8] This bactericidal action is a key advantage over bacteriostatic agents. The absence of a direct homolog of DNA gyrase in higher eukaryotes provides a basis for selective toxicity, making it an excellent drug target.[7]

MOA cluster_bacterium Bacterial Cell DNA_relaxed Relaxed DNA Gyrase DNA Gyrase (Topoisomerase II) DNA_relaxed->Gyrase ATP ADP+Pi DNA_supercoiled Supercoiled DNA (Replication Ready) Replication_Blocked DNA Replication Blocked Gyrase->DNA_supercoiled Naphthyridine 2,7-Naphthyridine Derivative Naphthyridine->Gyrase Inhibition Cell_Death Bactericidal Effect (Cell Death) Replication_Blocked->Cell_Death

Caption: Mechanism of action for 2,7-naphthyridine derivatives as DNA gyrase inhibitors.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies have revealed key pharmacophoric features that govern the antimicrobial potency of 2,7-naphthyridine derivatives.

  • The Core Pharmacophore : The essential components for activity are the planar 2,7-naphthyridine scaffold combined with a hydrazone linker (-C=N-NH-).[4] This conjugated system facilitates π–π stacking with nucleic acid bases and aromatic residues within the gyrase-DNA complex.[4]

  • The Hydrazone Linker : This bridge not only maintains conjugation but also provides crucial hydrogen-bond donors and acceptors that stabilize the binding within the enzyme's active site.[4]

  • Terminal Aryl Ring Substitutions : Modifications on the terminal aryl ring significantly modulate activity. Electron-withdrawing groups, particularly halogens like chlorine, are shown to enhance potency.[4][9] This is attributed to improved electrostatic complementarity and the potential for halogen bonding within the gyrase pocket.[4][10] For instance, the dichlorophenyl substituent of a highly active compound, 10j, improves binding affinity and may stabilize the complex through hydrophobic interactions.[4]

Compound ExampleKey Structural FeaturesMIC vs. S. aureus (mg/L)Key Takeaway
10f 2,7-naphthyridine core, hydrazone linker31Demonstrates the foundational activity of the core pharmacophore.[4][10]
10j Same core + Dichlorophenyl substituent on terminal ring8Halogen substitution significantly enhances potency, highlighting SAR importance.[4][10]

The Drug Discovery Workflow: A Validating Cascade

A successful antimicrobial development program follows a logical, multi-step process designed to identify candidates that are not only potent but also selective and non-toxic. Each step serves as a validation gate for the next, ensuring that resources are focused on the most promising compounds.

Workflow Synthesis 1. Library Synthesis (2,7-Naphthyridine Derivatives) Screening 2. Primary Screening (MIC/MBC Determination) Synthesis->Screening Test Potency Cytotoxicity 3. Selectivity Profiling (Mammalian Cell Cytotoxicity) Screening->Cytotoxicity Hits with MIC ≤ 16 mg/L MOA 4. Mechanism of Action (e.g., DNA Gyrase Assay) Cytotoxicity->MOA Compounds with High Selectivity Index InVivo 5. In Vivo Proof-of-Concept (G. mellonella Toxicity/Efficacy) MOA->InVivo Target Validated Lead_Opt Lead Optimization InVivo->Lead_Opt Promising Candidate

Caption: Experimental workflow for developing 2,7-naphthyridine antimicrobial agents.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments in the development workflow. Adherence to these standards ensures reproducibility and data integrity.

Protocol 1: Synthesis of 3-Carboxy-2,7-Naphthyridine Hydrazone Derivatives

This protocol outlines a general synthetic scheme based on reported methodologies for creating a library of 2,7-naphthyridine derivatives for screening.[4][11]

Principle: This multi-step synthesis involves the construction of the core 2,7-naphthyridine ring system, followed by functionalization to create a hydrazide, which is then condensed with various substituted aldehydes or ketones to form the final hydrazone (Schiff base) derivatives.

Step-by-Step Methodology:

  • Synthesis of the 2,7-Naphthyridine Core:

    • Synthesize the foundational 3-carboxy-2,7-naphthyridine scaffold using established literature methods. This often involves cyclization reactions of appropriately substituted pyridine precursors.

  • Esterification:

    • Convert the carboxylic acid at position 3 to a methyl or ethyl ester by refluxing with the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of sulfuric acid. Monitor reaction completion by TLC.

  • Hydrazide Formation:

    • To the ester in ethanol, add an excess of hydrazine hydrate.

    • Reflux the mixture for 4-6 hours. The product, a hydrazide, will often precipitate upon cooling.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. Confirm the structure using ¹H NMR and Mass Spectrometry.

  • Hydrazone (Schiff Base) Synthesis:

    • Dissolve the hydrazide in a suitable solvent like ethanol or acetic acid.

    • Add an equimolar amount of the desired substituted aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde).

    • Add a catalytic amount of glacial acetic acid if not already the solvent.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture. The final hydrazone product will typically precipitate.

    • Filter, wash with a non-polar solvent (e.g., hexane) to remove unreacted aldehyde, and dry.

    • Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, IR, and HRMS.

Protocol 2: Antimicrobial Susceptibility Testing (MIC/MBC)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is then determined by sub-culturing from the wells with no visible growth. A compound is considered bactericidal if the MBC is no more than four times the MIC.[4]

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer (600 nm)

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Prepare Compound Plate:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This leaves 100 µL in each well with serially diluted compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This also dilutes the compound to its final 1x concentration.

    • Include a growth control (bacteria + CAMHB, no compound) and a sterility control (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

  • MBC Determination:

    • From all wells showing no visible growth (at and above the MIC), plate 10 µL onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTS Assay)

Principle: To assess the selectivity of the compounds, their toxicity towards mammalian cells is measured. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan product, which can be quantified by spectrophotometry.

Materials:

  • Human fibroblast cell line (e.g., BJ, ATCC CRL-2522)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Test compounds dissolved in DMSO

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the 96-well plate with fibroblasts at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium + DMSO at the highest concentration used) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Protocol 4: In Vivo Toxicity Assessment in Galleria mellonella

Principle: The G. mellonella (greater wax moth) larval model is a valuable preliminary in vivo system to assess compound toxicity before moving to mammalian models.[4][10] It is cost-effective, ethically straightforward, and has an innate immune system with similarities to that of vertebrates.

Materials:

  • Final-instar G. mellonella larvae (250-350 mg, uniform in color)

  • Test compound formulated in a sterile, injectable vehicle (e.g., PBS with minimal DMSO)

  • 10 µL Hamilton syringe

  • Incubator at 37°C

Step-by-Step Methodology:

  • Group Selection:

    • Select healthy-looking larvae and divide them into groups of 10-15 per treatment condition.

  • Injection:

    • Inject 10 µL of the test compound solution into the hemocoel via the last left proleg using a Hamilton syringe.

    • Include a vehicle control group (injection with vehicle only) and an untreated control group.

  • Incubation and Monitoring:

    • Place the larvae in petri dishes and incubate at 37°C in the dark.

    • Monitor larval survival at 24-hour intervals for up to 5 days. Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) for each group.

    • The absence of significant death in the compound-treated group compared to the vehicle control indicates a lack of systemic toxicity at the tested dose.[4][10]

Conclusion and Future Perspectives

The 2,7-naphthyridine scaffold represents a highly promising platform for the development of next-generation antimicrobial agents. The clear mechanism of action, targeting the validated bacterial DNA gyrase, combined with well-defined structure-activity relationships, allows for a rational, data-driven approach to drug design.[4][5] The workflow and protocols detailed herein provide a robust framework for identifying lead candidates like compound 10j, which demonstrates high potency against pathogens like S. aureus, low host cell cytotoxicity, and a favorable preliminary in vivo safety profile.[4][5][10]

Future efforts should focus on optimizing these lead compounds to broaden their spectrum of activity, overcome potential resistance mechanisms, and improve their pharmacokinetic properties for clinical translation.

References

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Wujec, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]

  • Various Authors. (2023). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • de Souza, T. C., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ProQuest. [Link]

  • Wujec, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Wujec, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Wujec, M., et al. (2023). Synthesis of new 2,7-naphthyridine derivatives 9–12. ResearchGate. [Link]

  • Wujec, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

  • Wujec, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]

  • Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate. [Link]

  • Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Semantic Scholar. [Link]

  • Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC - NIH. [Link]

  • Laponogov, I., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. PMC - PubMed Central. [Link]

Sources

Application Note: 2,7-Naphthyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,7-naphthyridine derivatives in oncology, focusing on their role as privileged scaffolds for targeted kinase inhibition (MET, MASTL) and cytotoxic natural product analogs.

Introduction: The "Privileged" 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine scaffold (a diazanaphthalene isomer) has emerged as a critical pharmacophore in modern oncology due to its unique electronic properties and ability to mimic the adenine ring of ATP. Unlike its more common 1,5- or 1,8- isomers, the 2,7-arrangement offers specific hydrogen-bonding vectors that are highly favorable for binding to the hinge region of kinase domains and intercalating into DNA base pairs.

Key Therapeutic Classes
ClassMechanism of ActionKey CompoundTarget Indication
Type I Kinase Inhibitors ATP-competitive inhibition of c-MET Compound 13f Glioblastoma, Gastric Cancer
Mitotic Inhibitors Inhibition of MASTL (Greatwall) Benzo[c][2,7]naphthyridines Breast Cancer (TNBC)
Natural Alkaloids ROS generation & DNA intercalationSampangine Leukemia, Melanoma

Core Application: Targeted MET Kinase Inhibition[1]

Aberrant c-MET signaling drives tumor metastasis and resistance to EGFR inhibitors. 2,7-naphthyridin-1(2H)-one derivatives have been identified as potent c-MET inhibitors, offering superior selectivity over homologous kinases like RON.[1]

Mechanism of Action

The 2,7-naphthyridinone core functions as a "hinge binder." The lactam (or tautomeric) nitrogen and oxygen atoms form crucial hydrogen bonds with the backbone residues of the kinase ATP-binding pocket (specifically Pro1158 and Met1160 in c-MET).

Case Study: Compound 13f
  • Structure: 2,7-naphthyridin-1(2H)-one core decorated with a 2-amino-3-chloropyridine moiety.[2]

  • Potency: IC₅₀ < 10 nM against c-MET.[1]

  • Efficacy: Demonstrated 114% Tumor Growth Inhibition (TGI) in U-87 MG (glioblastoma) xenografts at 50 mg/kg, indicating tumor regression.[2]

MET_Signaling HGF HGF (Ligand) MET c-MET Receptor (Tyrosine Kinase) HGF->MET Activation PI3K PI3K / AKT MET->PI3K RAS RAS / MAPK MET->RAS STAT STAT3 MET->STAT Naph 2,7-Naphthyridine Inhibitor (Compound 13f) Naph->MET ATP-Competitive Inhibition Prolif Cell Proliferation PI3K->Prolif RAS->Prolif Metastasis Metastasis & Invasion STAT->Metastasis

Figure 1: Mechanism of c-MET inhibition by 2,7-naphthyridine derivatives. The inhibitor blocks downstream signaling cascades (PI3K, RAS, STAT3) responsible for proliferation and metastasis.

Experimental Protocols

Protocol A: Synthesis of the 2,7-Naphthyridine Core

Objective: Synthesize the 2,7-naphthyridin-1(2H)-one scaffold for further functionalization.

Reagents:

  • 4-Methylnicotinic acid ethyl ester

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonia (NH₃) or primary amines[3]

  • Sodium ethoxide (NaOEt)

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve 4-methylnicotinic acid ethyl ester (1.0 eq) in anhydrous DMF.

    • Add DMF-DMA (1.5 eq) and reflux at 140°C for 4-6 hours.

    • Checkpoint: Monitor TLC for the disappearance of the starting ester. The product is the intermediate enamine.

    • Evaporate solvent under reduced pressure to yield the crude enamine.

  • Cyclization:

    • Redissolve the crude enamine in ethanol.

    • Add excess ammonia (gas or methanolic solution) or a specific aniline (for N-substituted derivatives).

    • Heat in a sealed tube at 100°C for 12 hours.

    • Mechanism:[3][4] The amine attacks the enamine, followed by intramolecular nucleophilic attack on the ester carbonyl, closing the ring.

  • Purification:

    • Cool the reaction mixture. The 2,7-naphthyridin-1(2H)-one often precipitates.

    • Filter and wash with cold ethanol/diethyl ether.

    • Recrystallize from DMF/Ethanol.

Protocol B: In Vitro MET Kinase Inhibition Assay

Objective: Determine the IC₅₀ of synthesized derivatives against c-MET.

System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Enzyme Prep: Dilute recombinant human c-MET kinase (0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Prep: Prepare 3-fold serial dilutions of the 2,7-naphthyridine derivative in DMSO (Top concentration: 10 µM).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme solution. Incubate 15 min at RT.

    • Add 4 µL of Substrate Mix (20 µM ATP + 0.2 µg/µL Poly Glu:Tyr 4:1 peptide).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Emerging Application: MASTL Inhibition & Mitotic Catastrophe

Recent patents and studies highlight 2,7-naphthyridines as inhibitors of MASTL (Microtubule-associated serine/threonine kinase-like) .

  • Biological Logic: MASTL inhibits PP2A-B55 (a phosphatase). By inhibiting MASTL, PP2A-B55 is reactivated, which prematurely dephosphorylates CDK substrates, leading to mitotic collapse and cell death.

  • Target Population: Triple-Negative Breast Cancer (TNBC) cells are particularly sensitive to MASTL inhibition.

MASTL_Pathway cluster_effect Therapeutic Effect MASTL MASTL Kinase ENSA ENSA / ARPP19 (Phosphorylated) MASTL->ENSA Phosphorylates Inhibitor 2,7-Naphthyridine Derivative Inhibitor->MASTL Inhibits PP2A PP2A-B55 (Phosphatase) ENSA->PP2A Inhibits Mitosis Mitotic Progression PP2A->Mitosis Dephosphorylates Substrates Collapse Mitotic Catastrophe (Apoptosis) Mitosis->Collapse Premature Exit

Figure 2: Therapeutic logic of MASTL inhibition. 2,7-naphthyridines block MASTL, preventing the inhibition of PP2A. Reactivated PP2A forces the cell out of mitosis prematurely, causing death.

References

  • Wang, Y., et al. (2019). "2,7-Naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development."[2] European Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2024). "Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer." World Intellectual Property Organization (WO/2024/003773). Link

  • Zhang, A., et al. (2007).[5] "Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues." Journal of Combinatorial Chemistry. Link

  • Kluza, J., et al. (2005). "Induction of apoptosis by the marine alkaloid sampangine in human leukemia cells." Annals of the New York Academy of Sciences. Link

  • Jella, K.S., et al. (2025). "Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives." Taylor & Francis. Link(Note: Comparative structural reference)

Sources

Troubleshooting & Optimization

Controlling regioselectivity in palladium-catalyzed dichloronaphthyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized "Application Support Center" for medicinal chemists and process engineers working with the naphthyridine scaffold.

Topic: Controlling Regioselectivity in Pd-Catalyzed Dichloronaphthyridine Reactions Status: Operational Lead Scientist: Senior Application Specialist

The Selectivity Matrix: Understanding the "Why"

Before attempting a reaction, you must diagnose the intrinsic bias of your substrate. In dichloronaphthyridines, regioselectivity is a tug-of-war between Electronic Activation (LUMO energy) and Steric Hindrance .

The Electronic Baseline (The "Natural" Path)

Palladium oxidative addition is the selectivity-determining step. It favors the most electron-deficient carbon.

  • Rule of Thumb:

    
    -to-Nitrogen > 
    
    
    
    -to-Nitrogen >
    
    
    -to-Nitrogen.
  • The "Para" Effect: In 1,6-naphthyridines (e.g., 5,7-dichloro), both positions are

    
     to N6. However, C5 reacts preferentially because it is para to N1, receiving additional electron withdrawal via resonance, whereas C7 is meta [1, 2].
    
The Steric Inversion (The "Forced" Path)

To couple at the less reactive site (e.g., C4 over C2 in 1,8-naphthyridines), you must override electronics with sterics. Bulky ligands (e.g., NHCs like IPr) prevent the palladium from approaching the crowded


-position (adjacent to N), forcing reaction at the distal 

-position [3].

Decision Support Tool (Visual Guide)

The following flowchart guides you to the correct protocol based on your target regioisomer.

SelectivityLogic Start START: Select Target Position Analyze Analyze Position Relative to N Start->Analyze Alpha Target is Alpha (C2/C5/C7) (Most Electron Deficient) Analyze->Alpha Proximal to N Gamma Target is Gamma (C4) (Less Electron Deficient) Analyze->Gamma Distal to N PathA Use PROTOCOL A (Electronic Control) Alpha->PathA PathB Use PROTOCOL B (Steric Control) Gamma->PathB LigandA Ligand: PPh3, dppf, Xantphos (Small/Bidentate) PathA->LigandA LigandB Ligand: IPr, Q-Phos, tBu3P (Bulky/Monodentate) PathB->LigandB

Figure 1: Decision tree for ligand selection based on the desired site of functionalization.

Experimental Protocols

Protocol A: The "Natural" Selectivity (Alpha-Attack)

Target: C2 (in 1,8-naphthyridine) or C5 (in 1,6-naphthyridine). Mechanism: Electronic control. The Pd inserts into the weakest C-Cl bond (lowest LUMO).

Reagents:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/Xantphos.

  • Base: Na2CO3 (2.0 equiv, aqueous).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Charge: Add 1.0 equiv dichloronaphthyridine, 1.05 equiv boronic acid, and 5 mol% Pd catalyst to a reaction vial.

  • Degas: Seal and purge with Argon for 5 minutes. Critical: O2 promotes homocoupling of the boronic acid, altering stoichiometry.

  • Solvate: Add degassed Dioxane/Water mixture.

  • Heat: Stir at 80-90°C for 4-6 hours.

  • Monitor: Check LCMS at 2 hours. You should see mono-coupled product. Stop before di-coupling occurs.

Protocol B: The "Inverted" Selectivity (Gamma-Attack)

Target: C4 (in 2,4-dichloro-1,8-naphthyridine).[1] Mechanism: Steric control.[1][2] Bulky ligands make the crowded C2 position inaccessible, forcing Pd to the C4 position despite it being electronically less favorable [3].

Reagents:

  • Pre-catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: IPr•HCl (10 mol%) or Q-Phos.

  • Base: K2CO3 or KOtBu (anhydrous conditions preferred).

  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Activation: In a glovebox or under strict Schlenk conditions, mix Pd(OAc)2 and the imidazolium salt (IPr•HCl) with KOtBu in toluene for 30 mins at RT to generate the active Pd-NHC species.

  • Addition: Add the dichloronaphthyridine (1.0 equiv) and boronic acid (1.1 equiv).

  • Reaction: Heat to 60°C. Note: Lower temperatures are often sufficient for NHC catalysts and improve selectivity.

  • Quench: Filter through Celite immediately upon completion to remove active Pd species and prevent post-reaction isomerization or over-coupling.

Troubleshooting & FAQ

Q1: I am observing a 1:1 mixture of regioisomers. How do I fix this?

  • Diagnosis: Your ligand is likely "neutral" in sterics (e.g., PPh3 is sometimes not small enough to be purely electronic but not big enough to be purely steric).

  • Fix: Push to the extremes.

    • For Alpha selectivity: Switch to a bidentate ligand with a small bite angle (e.g., dppf). This reinforces electronic control.

    • For Gamma selectivity: Increase steric bulk. Switch from SPhos to XPhos, or from IMes to IPr.

Q2: My reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning by the N-heterocycle. Naphthyridines are strong sigma-donors and can displace phosphines, deactivating the Pd center (forming stable Pd(II) bis-heterocycle complexes).

  • Fix: Increase the ligand-to-metal ratio (L:Pd 2:1 or 3:1) or use a ligand with higher binding affinity (e.g., Buchwald dialkylbiaryl phosphines) to outcompete the substrate nitrogen [4].

Q3: I see significant protodehalogenation (Cl replaced by H).

  • Diagnosis: This is a reduction side-reaction, often caused by "wet" alcoholic solvents (isopropanol/ethanol) acting as hydride sources via

    
    -hydride elimination from a Pd-alkoxide intermediate.
    
  • Fix: Switch to non-protic solvents (Toluene, DMF) and ensure the base is anhydrous.

Comparative Data: Ligand Performance

SubstrateLigandMajor Product SiteSelectivity RatioYieldRef
5,7-dichloro-1,6-naphthyridine PPh3C5 (

, para-N)
>20:182%[2]
2,4-dichloro-1,8-naphthyridine PPh3C2 (

)
95:578%[3]
2,4-dichloro-1,8-naphthyridine IPr (NHC)C4 (

)
10:171%[3]
2,7-dichloro-1,8-naphthyridine XPhosC2 (Symmetric)N/A88%[1]

Mechanistic Pathway Visualization

Understanding the energy landscape helps in troubleshooting.

Mechanism Pd0 Pd(0)-Ligand Complex Coordination Complex Pd0->Complex + Substrate Substrate Dichloronaphthyridine TS_Alpha TS: Alpha-Attack (Electronic Favored) Complex->TS_Alpha Small Ligand TS_Gamma TS: Gamma-Attack (Steric Favored) Complex->TS_Gamma Bulky Ligand Prod_Alpha Pd(II)-Cl (Alpha) Oxidative Addition TS_Alpha->Prod_Alpha Prod_Gamma Pd(II)-Cl (Gamma) Oxidative Addition TS_Gamma->Prod_Gamma

Figure 2: Divergent mechanistic pathways for oxidative addition controlled by ligand sterics.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Fairlamb, I. J. S., et al. (2016). Chemical Science. URL:[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Source: Neufeldt, S. R., et al. (2022). Journal of the American Chemical Society. URL:[Link]

Sources

Technical Support Center: Site-Selective Cross-Coupling & C–H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Ligand & Catalyst Selection for Site-Selectivity

The Diagnostic Hub: Where do I start?

User Issue: "I have multiple reactive C–H or C–X bonds. How do I target just one?"

Diagnostic Triage: Selectivity in cross-coupling is rarely accidental; it is a competition between innate reactivity (electronic/steric bias) and catalyst control (ligand/directing group influence). Use the decision matrix below to identify your primary control lever.

Workflow: Ligand Selection Decision Matrix

LigandSelection Start Start: Identify Target Bond SubstrateType Is there a Directing Group (DG)? (Pyridine, Amide, Acid, etc.) Start->SubstrateType Ortho Target: Ortho/Proximal? SubstrateType->Ortho Yes Innate Target: Most Sterically Accessible? SubstrateType->Innate No (Undirected) MPAA Solution: Anionic Ligands (MPAA like Boc-Val-OH) Mechanism: CMD Ortho->MPAA Yes Meta Target: Meta/Remote? Ortho->Meta No Transient Solution: Transient DGs (Norbornene/Pd + Pyridine Ligand) Mechanism: Catellani/Relay Meta->Transient Transient Approach Template Solution: Covalent Templates (U-Shaped Linkers) Meta->Template Template Approach Steric Solution: Bulky Ligands (Ir-Bipyridine, Pd-Phosphine) Mechanism: Steric Exclusion Innate->Steric Yes (C-H Borylation) Heterocycle Substrate: Heterocycle? Innate->Heterocycle No (Functionalization) Poison Issue: Catalyst Deactivation Solution: Pre-catalysts (Pd-G3/G4) + Bulky Biaryl Phosphines Heterocycle->Poison

Figure 1: Decision matrix for selecting ligand classes based on substrate features and desired regioselectivity.

Troubleshooting Regioselectivity (Ortho vs. Meta vs. Distal)

Issue A: "I need Ortho-selectivity, but reaction rates are low."

Diagnosis: The C–H activation step (cleavage) is likely rate-limiting. Technical Solution: Mono-N-Protected Amino Acid (MPAA) Ligands.

  • Why it works: In Pd(II) catalysis, carboxylate-assisted C–H activation proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. MPAA ligands (e.g., Ac-Gly-OH , Boc-Val-OH ) act as "proton shuttles." They coordinate to Pd, lowering the energy barrier for C–H cleavage by simultaneously accepting the proton while the metal forms the C–Pd bond.

  • Protocol Adjustment: Add 10–20 mol% Boc-Val-OH. Note that MPAAs can accelerate turnover even at substoichiometric levels relative to Pd [1].[1]

Issue B: "I need Meta-selectivity on a substrate with an Ortho-directing group."

Diagnosis: You are fighting the thermodynamic preference for 5-membered palladacycles (ortho). Technical Solution: Transient Directing Groups (TDG) / Norbornene Mediation.

  • Why it works: This utilizes the "Catellani" type mechanism.[2] A catalytic amount of Norbornene (NBE) inserts into the initial ortho-palladacycle. This pushes the Pd center to the meta position. A specific pyridine-based ligand is often required to prevent side reactions and facilitate the relay [2].

  • Critical Factor: The ligand must be tuned to suppress standard ortho-functionalization. Pyridine-based ligands with specific steric bulk (e.g., 3-acyl pyridines) are often paired with the NBE mediator.

Issue C: "I need to functionalize a remote, unactivated sp3 C–H bond."

Diagnosis: Distal sites lack proximity to the metal center. Technical Solution: Covalent Templates or Innate Steric Control.

  • Templates: Use "U-shaped" templates (e.g., nitrile-based with Si-tethers) that covalently attach to the substrate and physically "swing" the catalyst over the distal site [3].

  • Steric Control (Ir-Catalysis): For undirected C–H borylation, Iridium catalysts with bipyridine ligands (e.g., dtbpy ) are governed purely by sterics. They will exclusively activate the least hindered C–H bond (usually terminal methyl or meta/para positions) [4].

Troubleshooting Heterocycles (The "Pharma Problem")

Issue: "My reaction turns black/precipitates immediately with pyridine or imidazole substrates."

Diagnosis: Catalyst Poisoning (Lewis Base Deactivation). Root Cause: Nitrogen lone pairs on the substrate bind competitively to the Pd center, displacing the ligand and shutting down the catalytic cycle (formation of inactive Pd(Substrate)n species).

Corrective Protocol:

VariableRecommendationScientific Rationale
Catalyst Source Use Pre-catalysts (e.g., Pd(OAc)2 is poor here). Use Pd-G3/G4 or Buchwald Precatalysts .Pre-catalysts (like XPhos Pd G4) rapidly generate the active mono-ligated Pd(0) species upon heating, bypassing the induction period where poisoning occurs.
Ligand Class Dialkyl Biaryl Phosphines (e.g., XPhos , BrettPhos , GPhos ).These bulky, electron-rich ligands bind tightly to Pd, preventing displacement by the heterocycle nitrogen. GPhos is particularly resistant to deactivation [5].
Base Selection NaOTMS (Sodium silanolate) or K3PO4 .Strong alkoxides can decompose sensitive heterocycles. Silanolates provide a "Goldilocks" basicity and solubility profile that minimizes substrate degradation [5].

Experimental Protocol: The "Micro-Screen" System

Directive: Do not scale up until you have validated the ligand/solvent match. Use this high-throughput experimentation (HTE) logic on a bench scale.

Objective: Rapidly identify the optimal Ligand/Base combination for a specific substrate.

Workflow Diagram: Optimization Loop

Optimization Setup 1. Prepare Stock Solutions (Substrate, Metal, Ligand, Base) Dosing 2. Dose into 1-Dram Vials (4 Ligands x 2 Bases = 8 Reactions) Setup->Dosing Reaction 3. Heat & Stir (Standard: 16h @ 80-100°C) Dosing->Reaction Analysis 4. LCMS/GCMS Analysis (Check Conversion vs. Regioisomer Ratio) Reaction->Analysis Decision Decision Point Analysis->Decision ScaleUp Scale Up (Isolated Yield) Decision->ScaleUp >80% Selectivity Refine Refine Ligand Sterics (e.g., XPhos -> BrettPhos) Decision->Refine Poor Selectivity/Yield Refine->Setup Iterate

Figure 2: Iterative micro-screening workflow for reaction optimization.

Step-by-Step Protocol:
  • Stock Preparation: Prepare concentrated stock solutions of your substrate (0.2 M) and oxidant/coupling partner in the screening solvent (usually t-AmylOH or Dioxane ).

  • Catalyst Dosing:

    • Pd Source: Pd(OAc)2 (for C-H activation) or Pd-G4 (for Cross-Coupling).

    • Ligand Set:

      • Vial A: Boc-Val-OH (MPAA - for ortho-C-H).

      • Vial B: PPh3 (Standard baseline).

      • Vial C: XPhos (Steric bulk/Heterocycle tolerance).

      • Vial D: 1,10-Phenanthroline (For oxidative couplings).

  • Execution: Cap vials under inert atmosphere (N2/Ar). Heat to 80–100°C for 16 hours.

  • Analysis: Filter a 10 µL aliquot through a silica plug, dilute, and analyze via LCMS.

    • Success Metric: Look for the Regioisomeric Ratio (rr) . If rr > 5:1, proceed to isolation.

References

  • Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). PubMed/NIH. [Link]

  • Ligand-Enabled meta-C–H Activation Using a Transient Mediator. Nature/NIH. [Link]

  • Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. JACS. [Link]

  • Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation. JACS. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]

Sources

Chromatographic purification of 2,7-disubstituted-1,6-naphthyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 2,7-disubstituted-1,6-naphthyridines. It is designed to address the specific physicochemical challenges posed by this heterocyclic scaffold, particularly the basicity of the naphthyridine core and the structural similarity of regioisomers generated during synthesis.

Subject: Troubleshooting Chromatographic Isolation of 2,7-Disubstituted-1,6-Naphthyridines Ticket Priority: High (Method Development & Scale-Up) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Technical Overview

The 1,6-naphthyridine scaffold contains two nitrogen atoms (positions 1 and 6) within a fused bicyclic aromatic system.[1] In 2,7-disubstituted derivatives, the substituents often modulate the pKa, but the core remains fundamentally basic and capable of strong hydrogen bonding.

Primary Chromatographic Challenges:

  • Silanol Interaction (Tailing): The basic nitrogen atoms (N1, N6) interact strongly with acidic silanols on silica or residual silanols on C18 stationary phases, causing severe peak tailing and irreversible adsorption.

  • Isomeric Co-elution: Synthetic routes (e.g., Friedländer or Skraup-type condensations) often yield regioisomers (e.g., 2,5- or 2,8-isomers) with nearly identical lipophilicity (

    
    ) to the target 2,7-isomer.
    
  • Solubility: These planar aromatics often exhibit poor solubility in standard non-polar mobile phases, leading to precipitation at the column head.

Troubleshooting Guides (Q&A Format)

Category A: Flash Chromatography (Normal Phase)

User Question: "I am trying to purify my 2,7-disubstituted-1,6-naphthyridine crude on a standard silica flash column using Hexane/EtOAc. The product streaks across 20 fractions and co-elutes with impurities. How do I fix this tailing?"

Scientist Response: The streaking is a classic symptom of the "amine effect." The basic nitrogens in the naphthyridine ring are protonating via the acidic silanol groups (


) on the silica surface, acting effectively as an ion-exchange mechanism rather than simple adsorption.

Corrective Protocol:

  • Mobile Phase Modifier: You must suppress silanol ionization or compete for the active sites.

    • Add Triethylamine (TEA): Pre-treat your silica column with 1% TEA in hexane. Then, run your gradient with 1% TEA maintained in the mobile phase (or at least in the organic modifier).

    • Alternative (Ammonia): For DCM/MeOH gradients, use 1% concentrated

      
       (aqueous) in the MeOH line. This is often superior for highly polar naphthyridines.
      
  • Switch Stationary Phase: If modifiers fail, switch to an Amine-functionalized silica (NH2-silica) . This surface is basic, preventing the specific interaction with the naphthyridine nitrogens.

User Question: "My sample is insoluble in Hexane/EtOAc. When I load it in DCM, it crashes out at the top of the column and ruins the separation."

Scientist Response: Liquid loading a poor-solubility compound in a strong solvent (DCM) onto a weak mobile phase (Hexane) causes immediate precipitation. The "crust" formed blocks flow and causes channeling.

Corrective Protocol: Dry Loading (Solid Load)

  • Dissolve the crude mixture in a minimal amount of DCM or MeOH.

  • Add Celite 545 or clean silica gel (ratio 1:3 sample to sorbent).

  • Rotary evaporate until a free-flowing powder is obtained.

  • Load this powder into a solid load cartridge (or pre-column) placed before the main flash column. This eliminates solvent mismatch issues.

Category B: Reversed-Phase HPLC (Separation of Isomers)

User Question: "I see a single broad peak on my C18 column, but NMR confirms a mixture of 2,7- and 2,6-isomers. How do I resolve these regioisomers?"

Scientist Response: Standard C18 columns separate based on hydrophobicity (


). Regioisomers of disubstituted naphthyridines often have identical 

values. You need to exploit shape selectivity or pKa differences .

Corrective Protocol:

  • pH Tuning:

    • The pKa of the N1 and N6 nitrogens is sensitive to the electronic effects of substituents at the 2 and 7 positions.

    • Screening: Run a gradient at pH 2.5 (0.1% Formic acid) and pH 9.5 (10mM Ammonium Bicarbonate or Ammonium Hydroxide).

    • Mechanism:[2][3][4] At high pH, the species are neutral (suppressing ionization), which often maximizes the hydrophobic difference between isomers. High pH is generally preferred for basic heterocycles on hybrid-silica C18 columns (e.g., XBridge, Gemini).

  • Stationary Phase Selectivity:

    • Phenyl-Hexyl Columns: These provide

      
       interactions with the naphthyridine core. The steric accessibility of the 
      
      
      
      -system differs between the 2,7- and 2,6-isomers, often resulting in baseline resolution where C18 fails.
    • PFP (Pentafluorophenyl): Excellent for separating positional isomers of halogenated or polar aromatics.

Decision Frameworks & Workflows

Workflow 1: Method Development Strategy

This diagram illustrates the logical flow for selecting the purification mode based on sample scale and complexity.

G Start Crude 2,7-Disubstituted-1,6-Naphthyridine ScaleCheck Scale > 100 mg? Start->ScaleCheck FlashPath Flash Chromatography ScaleCheck->FlashPath Yes PrepPath Prep HPLC ScaleCheck->PrepPath No (High Purity Req) FlashDecision Tailing Observed? FlashPath->FlashDecision PrepDecision Isomers Co-eluting? PrepPath->PrepDecision FlashFix1 Add 1% TEA or NH4OH FlashDecision->FlashFix1 Yes FlashFix2 Switch to NH2-Silica FlashFix1->FlashFix2 Still Tailing PrepFix1 Switch pH (High pH 9.5) PrepDecision->PrepFix1 Yes PrepFix2 Change Ligand (Phenyl-Hexyl) PrepFix1->PrepFix2 No Resolution

Caption: Logical workflow for selecting purification mode and troubleshooting resolution issues.

Workflow 2: The "Amine Effect" Mechanism & Solution

Understanding why tailing occurs is critical for choosing the right modifier.

Tailing Silanol Acidic Silanol (Si-OH) Interaction Ionic Interaction (Tailing/Sticking) Silanol->Interaction Naphthyridine Basic Naphthyridine (N:) Naphthyridine->Interaction Blocked Silanol Blocked (Sharp Peaks) Interaction->Blocked With Modifier Modifier Modifier (TEA/NH4OH) Modifier->Silanol Competes/Masks Modifier->Blocked

Caption: Mechanistic view of silanol interactions and how amine modifiers restore peak shape.

Comparative Data Tables

Table 1: Mobile Phase Modifier Selection Guide

Select the appropriate modifier based on your detection method and stationary phase.

ModifierpKa (approx)CompatibilityBest ForNotes
Triethylamine (TEA) 10.7UV, Flash (Silica)Normal Phase FlashDo not use with LC-MS (suppresses ionization). Difficult to remove (high boiling point).
Ammonium Hydroxide (

)
9.2LC-MS, Prep HPLCRP-HPLC (High pH), FlashVolatile. Excellent for basic heterocycles. Requires hybrid-silica columns (e.g., XBridge) for HPLC.
Trifluoroacetic Acid (TFA) 0.2UV, LC-MSRP-HPLC (Low pH)Ion-pairing agent. Sharpens peaks but may suppress MS signal. Can alter selectivity significantly.
Formic Acid 3.7LC-MSRP-HPLC (Low pH)Standard for LC-MS. Weaker ion-pairing than TFA; tailing may persist for very basic isomers.
Table 2: Recommended Stationary Phases for Isomer Separation
Column ChemistryMechanismApplication for Naphthyridines
C18 (High pH Stable) Hydrophobic InteractionGeneral purification. Use at pH 9-10 to keep naphthyridines neutral.
Phenyl-Hexyl

Interaction
Critical for Isomers. Separates based on electron density and planarity differences between 2,7- and 2,6-isomers.
Amino (NH2) H-Bonding / Basic SurfaceFlash Chromatography. Prevents tailing without needing mobile phase modifiers.

References

  • Synthesis and Biological Activity of 1,6-Naphthyridines Source: ResearchGate / Vertex AI Search Context: Reviews the synthesis of 1,6-naphthyridine derivatives and their biological applications, highlighting the diversity of positional isomers. URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI (Molecules 2020) Context: Detailed review of synthetic approaches for 1,6-naphthyridin-2-ones, including discussion on isomeric purity and structural analysis. URL:[Link]

  • Troubleshooting Peak Tailing in HPLC Source: Chrom Tech / Element Lab Solutions Context: Provides mechanistic explanations for peak tailing of basic analytes (silanol interactions) and protocols for remediation using pH and modifiers.[5] URL:[Link]

  • Flash Column Chromatography Guide Source: MIT OpenCourseWare / University of Rochester Context: Standard protocols for flash chromatography, including troubleshooting for "streaking" compounds and the use of TEA/NH4OH modifiers. URL:[Link]

Sources

Preventing side reactions during the chlorination of 1,6-naphthyridinediones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chlorodehydroxylation for 1,6-Naphthyridinediones

Current Status: Online Agent: Senior Application Scientist, Process Development Ticket ID: NAPH-CL-2024-001

Introduction: The Challenge of the Bis-Lactam

Welcome to the technical support center. You are likely here because the chlorination of 1,6-naphthyridine-2,5(1H,6H)-dione is failing to yield the clean 2,5-dichloro-1,6-naphthyridine product.

This is not a standard chlorination; it is a deoxygenative aromatization . You are driving a stable, bis-lactam system (thermodynamic sink) into an electron-deficient, aromatic heterocycle (high energy). The reaction fights you because the substrate prefers the dione tautomer, and the product is highly susceptible to hydrolysis.

Below are the three most common failure modes reported by our users, accompanied by mechanistic solutions.

Module 1: The "Black Tar" Phenomenon

User Complaint: "My reaction mixture turned into a viscous black oil/tar after 4 hours at reflux. Yield is negligible."

Root Cause: Acid-Catalyzed Polymerization

Naphthyridines are electron-deficient. In the presence of high concentrations of generated HCl (a byproduct of the reaction between POCl


 and the lactam), the ring system becomes protonated and highly electrophilic. This triggers intermolecular attack by unreacted species, leading to polymerization (tar).
The Fix: Base Catalysis (The Proton Sponge)

You cannot rely on POCl


 alone. You must use a tertiary amine base.
  • Recommendation: Add N,N-Diethylaniline (PhNEt

    
    )  or N,N-Dimethylaniline .
    
  • Mechanism: The base performs two critical functions:

    • Scavenges HCl: Prevents the reaction medium from becoming too acidic, inhibiting polymerization.

    • Catalysis: It activates the POCl

      
       by forming a Vilsmeier-Haack-type intermediate, which is more electrophilic than POCl
      
      
      
      itself.

Action Item: Add 1.0–1.5 equivalents of N,N-diethylaniline per carbonyl group. If tarring persists, switch solvent to toluene or chlorobenzene to dilute the concentration of reactive species, rather than running neat in POCl


.

Module 2: The "Disappearing Product" (Hydrolysis)

User Complaint: "TLC showed full conversion to the dichloro product, but after aqueous workup, I recovered the starting material (or the monochloro-hydroxy impurity)."

Root Cause: Workup-Induced Reversion

The C-Cl bonds at positions 2 and 5 are activated by the ring nitrogens. They are highly susceptible to Nucleophilic Aromatic Substitution (S


Ar). If you quench the reaction with water while the mixture is still hot, or if the local pH drops below 1 (due to H

PO

formation), water attacks the chlorine, hydrolyzing it back to the hydroxyl group.
The Fix: The "Dry" Quench & pH Control

Never quench a hot POCl


 reaction directly with water.

Protocol Adjustment:

  • Evaporation: Remove excess POCl

    
     under reduced pressure before adding water. This removes the source of phosphoric acid.
    
  • Temperature: The quench temperature must remain < 20°C .

  • Buffer: Quench onto crushed ice containing Sodium Acetate or pour the reaction mixture slowly into a saturated NaHCO

    
      solution. Maintain pH 7–8.
    

Module 3: Incomplete Conversion (Regioselectivity)

User Complaint: "I am isolating a monochloro-monooxo intermediate. Only one oxygen is being replaced."

Root Cause: Steric/Electronic Deactivation

The 1,6-naphthyridine system has distinct electronic environments. The 5-position (para to nitrogen) often reacts faster than the 2-position (ortho to nitrogen). Once the first chlorine is installed, the ring becomes more electron-deficient, deactivating the second carbonyl towards the nucleophilic attack required for the second chlorination.

The Fix: Phosphorus Pentachloride (PCl ) Doping

POCl


 is sometimes not electrophilic enough to drive the second chlorination.
  • Recommendation: Add 0.5–1.0 eq of PCl

    
      to the reaction.
    
  • Why: PCl

    
     is a more aggressive chlorinating agent. It converts the unreactive carbonyl into a gem-dichloro intermediate or a highly reactive chlorophosphate that eliminates to the aromatic chloride.
    

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the successful aromatization pathway and the failure modes (Hydrolysis/Tar).

ChlorinationPathways Dione 1,6-Naphthyridine-2,5-dione (Starting Material) Inter1 Activated Phosphoryl Intermediate Dione->Inter1 + POCl3 / Base (Activation) Mono Monochloro-Intermediate (Kinetic Trap) Inter1->Mono Cl- Attack (First substitution) Tar Polymer/Tar (Acidic Decomposition) Inter1->Tar No Base / High Temp (Polymerization) Product 2,5-Dichloro-1,6-naphthyridine (Target) Mono->Product + PCl5 / Heat (Second substitution) Hydrolysis Reverted Hydroxy Species Product->Hydrolysis Hot Acidic Quench (Workup Failure) Hydrolysis->Dione Tautomerization

Caption: Pathway divergence showing critical control points. Red nodes indicate failure states; Green indicates success.

Optimized Standard Operating Procedure (SOP)

Use this protocol to minimize side reactions. This procedure assumes a 10g scale.[1]

ParameterSpecificationRationale
Reagent POCl

(10 vol)
+ PCl

(1.0 eq)
PCl

ensures complete bis-chlorination.
Catalyst N,N-Diethylaniline (1.5 eq) Scavenges HCl; prevents tarring.
Temperature Reflux (105°C) Required to overcome activation energy of the 2nd position.
Time 4–6 Hours Monitor by TLC. Do not over-cook (tar risk).
Quench Evaporate first, then Ice/NaHCO

Prevents hydrolysis of the sensitive C-Cl bond.

Step-by-Step:

  • Place 1,6-naphthyridine-2,5-dione (1.0 eq) in a round-bottom flask.

  • Add PCl

    
     (1.0 eq) and mix solids.
    
  • Add POCl

    
     (10 volumes) carefully.
    
  • Add N,N-Diethylaniline (1.5 eq) dropwise (Exothermic!).

  • Reflux at 105°C–110°C for 4–6 hours.

  • Critical Step: Distill off 80–90% of excess POCl

    
     under vacuum.
    
  • Dissolve the residue in DCM (Dichloromethane).

  • Pour the DCM solution slowly into a stirred mixture of Ice and Saturated NaHCO

    
     .
    
  • Separate phases immediately. Dry organic layer over MgSO

    
    .
    

Troubleshooting Decision Tree

Use this flow to diagnose your current experiment.

TroubleshootingTree Start Start Diagnosis Issue What is the primary defect? Start->Issue BlackTar Black Tar / Viscous Oil Issue->BlackTar StartMat Recovered Starting Material Issue->StartMat MonoCl Monochloro Product Issue->MonoCl Sol1 Add Diethylaniline (Base) Reduce Temp to 90°C BlackTar->Sol1 Sol2 Evaporate POCl3 before quench Use NaHCO3 buffer StartMat->Sol2 Sol3 Add 1.0 eq PCl5 Increase reaction time MonoCl->Sol3

Caption: Diagnostic flow for correcting yield and purity issues in real-time.

References

  • Mechanism of POCl3 Chlorination: Amin, S. et al. (2020).[2] "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)." Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Synthesis of Naphthyridines: Malykhina, R. S., & Sukhorukov, A. Y. (2021).[3] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines" (Analogous chemistry for 1,6-isomers). Advanced Synthesis & Catalysis.

  • Hydrolysis Risks: Luis, N. R., et al. (2024).[4] "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines." The Journal of Organic Chemistry.

  • Safety & Quenching: Treitler, D. S., et al. (2022).[4] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching." Organic Process Research & Development.

  • General Chlorination Protocols: BenchChem Technical Support. "2,5-Dichloropyridine Synthesis Troubleshooting."

Disclaimer: This guide is for research purposes only. POCl


 is highly toxic and corrosive. All procedures must be performed in a fume hood with appropriate PPE.

Sources

Optimizing catalyst loading (mol % vs ppm) in large-scale couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading (mol % vs ppm) in Large-Scale Couplings

Status: Operational Support Tier: Level 3 (Process Optimization & Scale-Up) Current Directive: Transitioning from Screening (mg) to Process (kg) Scale.

Mission Brief: The "Zero-Sum" Game of Catalysis

Welcome to the Precision Catalysis Support Hub. You are likely here because your 5 mol% loading, which worked perfectly in a 2-dram vial, is now projected to cost $50,000 per batch at pilot scale and fail ICH Q3D compliance.

The Core Problem: Catalyst loading does not scale linearly. At high loadings (1–5 mol%), the catalyst concentration is often so high that it masks kinetic defects, oxygen sensitivity, and slow deactivation pathways. When you drop to ppm levels (0.1 mol% or lower), these "invisible" factors become rate-determining, leading to the dreaded "reaction cliff" where conversion stalls at 60%.

This guide provides the diagnostic logic and protocols to safely descend from mol% (10,000+ ppm) to ppm (10–500 ppm) regimes.

Diagnostic Framework: Is Optimization Feasible?

Before attempting to lower loading, you must characterize your system. Use this decision matrix to determine if your reaction is a candidate for ppm-level catalysis.

Workflow: The Optimization Decision Tree

OptimizationLogic Start Current State: >1 mol% Loading Screen Step 1: Kinetic Profiling (Is TOF > 500 h⁻¹?) Start->Screen Impurity Step 2: Impurity Check (Does low [Cat] increase homocoupling?) Screen->Impurity Yes Redesign Redesign Ligand/Base System First Screen->Redesign No (Too Slow) Deactivation Step 3: Stress Test (Does adding fresh Cat restart the reaction?) Impurity->Deactivation No Impurity->Redesign Yes Optimize Candidate for ppm Optimization Deactivation->Optimize Yes (Cat Death) Deactivation->Redesign No (Substrate Inhibition)

Figure 1: Decision logic for transitioning from high-loading screening to low-loading process optimization.

Troubleshooting: The "Reaction Cliff"

When you drop catalyst loading, you lose the "excess capacity" that protects the reaction. Below are the specific failure modes encountered at low loading and how to fix them.

SymptomRoot Cause AnalysisCorrective Action
Stall at ~70% Conversion Catalyst Death (Aggregation): At low concentration, the rate of Pd-nanocluster formation (Pd black) competes with the oxidative addition step. Once Pd aggregates, it becomes catalytically inactive for most cross-couplings.Add a "Dummy" Ligand: Add 10–20% excess free ligand relative to the metal. This shifts the equilibrium away from aggregation and keeps the metal in the active homogeneous cycle.
Induction Period (Slow Start) Activation Lag: The precatalyst (e.g., Pd(OAc)₂) requires reduction to Pd(0) to enter the cycle. At ppm levels, trace oxidants or slow reduction kinetics delay reaction onset.Switch Precatalyst: Move to a rapid-activation precatalyst like Pd-PEPPSI or G3-XPhos cycles which enter the active cycle immediately, or add a reductant (e.g., 1 mol% alcohol or amine) to jumpstart Pd(II) → Pd(0).
Reproducibility Failure Oxygen Poisoning: 1 mol% catalyst can "sacrifice" 10% of itself to scavenge adventitious oxygen and still finish the reaction. At 500 ppm, 10 ppm of O₂ kills 2% of your catalyst—or all of it if mixing is poor.Sparging is Mandatory: Do not just "purge" the headspace. Sparge the solvent with N₂/Ar for at least 30 mins. Ensure overhead stirring creates a vortex to prevent surface oxygen diffusion.
New Impurity Profile Selectivity Drift: Lower catalyst concentration slows the main reaction (Cross-Coupling), allowing background reactions (e.g., Protodeboronation, β-hydride elimination) to compete.Increase Temperature: Paradoxically, heating higher often helps at low loading. It increases the TOF (Turnover Frequency) of the catalyst more than it increases the rate of side reactions.

Experimental Protocol: The "Decade Drop" Method

Do not titrate down (e.g., 1.0


 0.9 

0.8). This wastes time. Use the Decade Drop to find the breaking point quickly.
Phase 1: The Stress Test (Scale: 5g)
  • Control: Run the standard reaction at 1.0 mol% (10,000 ppm) . Record time to 100% conversion (

    
    ).
    
  • Drop 1: Run at 0.1 mol% (1,000 ppm) .

    • Success: If

      
       increases by 
      
      
      
      , proceed to Drop 2.
    • Failure: If reaction stalls, optimize ligand/base (see Troubleshooting).

  • Drop 2: Run at 0.01 mol% (100 ppm) .

    • Success: You have a highly efficient process.

    • Failure: This is likely the "Cliff." The optimal loading is between 100–500 ppm.

Phase 2: The Kinetic Spiking Experiment

To confirm catalyst stability vs. substrate inhibition.

  • Run reaction at 100 ppm until it stalls (e.g., 60% conversion).

  • Spike A: Add fresh substrate. If rate continues

    
     Catalyst is alive (Product Inhibition).
    
  • Spike B: Add fresh catalyst. If rate restarts

    
     Catalyst is dead (Deactivation).
    
Visualizing the Deactivation Pathway

Deactivation Precat Precatalyst (Pd-L) Active Active Species L-Pd(0) Precat->Active Activation OxAdd Oxidative Addition Active->OxAdd Substrate Cluster Inactive Cluster (Pd Black) Active->Cluster Low [L] Aggregation Poison Poisoned Species (Pd-S/N) Active->Poison Impurities (S, N) Prod Product Formation OxAdd->Prod Turnover Prod->Active Turnover

Figure 2: Competition between the productive catalytic cycle and irreversible deactivation pathways (aggregation/poisoning).

FAQ: Technical Nuances

Q: How do I convert mol% to ppm accurately? A: By convention in catalysis, ppm is calculated relative to the limiting reagent (molar basis), not the total solution mass.



  • 1 mol% = 10,000 ppm

  • 0.1 mol% = 1,000 ppm

  • 0.05 mol% = 500 ppm

Q: Why not just use high loading and scavenge the metal later? A: Two reasons:

  • Economics: For expensive ligands (e.g., Buchwald ligands), the ligand cost often exceeds the metal cost. High loading burns cash.

  • ICH Q3D Compliance: Scavengers are not magic. If you start with 50,000 ppm Pd, a 99.9% efficient scavenger still leaves 50 ppm, which may fail the oral limit (100 µ g/day ) depending on dose. Starting at 500 ppm makes compliance trivial.

Q: My reaction works at 100 ppm in the glovebox but fails in the hood. Why? A: This confirms Oxygen Sensitivity . At 100 ppm, the "sacrificial" capacity of the catalyst is zero. You must implement strict inert handling (Schlenk lines or active sparging) for the hood reaction.

References & Authoritative Grounding

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation (ICH). (2019). Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B) and other metals.[1]

  • Turnover Number and Turnover Frequency. ACS Catalysis. (2012).[2] Definitive guide on calculating TON/TOF and distinguishing between kinetic regimes.

  • Optimization of Catalyst Loading and Reactor Design. International Research Journal. (2023). Discusses the trade-offs between conversion rates and side reactions at varying catalyst loads.[2][3]

  • Catalyst Deactivation in Cross-Coupling. White Rose eTheses. (2015). Detailed mechanistic analysis of copper and palladium deactivation pathways at low loadings.

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling Byproducts (Symmetric Biaryls)

Diagnostic Hub: The Mechanism of Failure

The Homocoupling Paradox: In Suzuki coupling, homocoupling of the aryl boronic acid (


) is often a symptom of two distinct processes: one is a necessary evil, and the other is a parasitic cycle driven by contamination.
  • Catalyst Activation (The "Startup" Cost): If you use a Pd(II) precatalyst (e.g.,

    
     or 
    
    
    
    ) without an external reductant, the system must consume a small amount of boronic acid to reduce Pd(II) to the active Pd(0) species. This generates a stoichiometric amount of homocoupled byproduct.
  • Oxidative Homocoupling (The "Parasitic" Cycle): This is the primary yield-killer. If molecular oxygen (

    
    ) is present, it re-oxidizes the active Pd(0) to a peroxo-Pd(II) species. This species bypasses the aryl halide entirely, reacting with two equivalents of boronic acid to produce homocoupled dimer and water, effectively turning your expensive boronic acid into waste while the aryl halide remains untouched.
    
Visualizing the Competition

The following diagram maps the productive cross-coupling cycle against the parasitic oxygen-driven cycle.

Suzuki_Homocoupling_Pathways Pd_Prec Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Pd(0) Active Species (14e-) Pd_Prec->Pd_0 Reduction (consumes Ar-B) OxAdd Oxidative Addition (Ar-X) Pd_0->OxAdd Oxidation Oxidation by O2 (Atmospheric Leak) Pd_0->Oxidation O2 Contamination TransMet_CC Transmetalation (Base + Ar-B(OH)2) OxAdd->TransMet_CC RedElim_CC Reductive Elimination TransMet_CC->RedElim_CC RedElim_CC->Pd_0 Regenerates Pd(0) Prod_CC Cross-Coupled Product (Ar-Ar') RedElim_CC->Prod_CC Peroxo_Pd Peroxo-Pd(II) Species Oxidation->Peroxo_Pd TransMet_HC Double Transmetalation (2x Ar-B(OH)2) Peroxo_Pd->TransMet_HC TransMet_HC->Pd_0 Regenerates Pd(0) Prod_HC Homocoupling Product (Ar-Ar) TransMet_HC->Prod_HC

Figure 1: The "Parasitic" Oxygen Cycle (Red) competes with the Productive Cross-Coupling Cycle (Blue) for the active Pd(0) catalyst.

Troubleshooting Q&A

Q1: I am using 1.2 equivalents of Boronic Acid, but I still end up with unreacted Aryl Halide and significant homocoupling. Why? A: You are likely suffering from Oxygen-Mediated Catalyst Turnover . Even trace amounts of dissolved oxygen can divert the Pd(0) into the homocoupling cycle. Since this cycle regenerates Pd(0), a single molecule of


 doesn't just kill one catalytic turnover; it keeps the catalyst busy converting your Boronic Acid into dimer until the oxygen is consumed or the Boronic Acid runs out.
  • Immediate Fix: Switch from simple sparging to the Freeze-Pump-Thaw (FPT) protocol (see Section 3).

  • Check: Ensure your reaction vessel is under positive pressure of Argon/Nitrogen.

Q2: Does the choice of base affect homocoupling? A: Yes. While oxygen is the primary oxidant, the rate of transmetalation affects the competition.

  • Strong Bases (e.g.,

    
    ):  Can accelerate transmetalation. If oxidative addition of the aryl halide is slow (e.g., with Aryl Chlorides), the "waiting" Pd(0) is vulnerable to oxidation by adventitious 
    
    
    
    .
  • Recommendation: If using unstable boronic acids, switch to milder bases like

    
     or 
    
    
    
    and ensure the solvent is strictly anhydrous/degassed to prevent hydroxo-bridged dimers that facilitate homocoupling [1].

Q3: I see homocoupling immediately upon adding the catalyst, even with perfect degassing. A: This is "Startup" Homocoupling . If you use


 or similar Pd(II) sources, the reduction to Pd(0) requires a reductant. In the absence of oxidizable phosphines, the boronic acid acts as the sacrificial reductant (Glaser-type mechanism).
  • Solution: This is usually negligible (1-2% yield loss). If critical, use a precatalyst that generates Pd(0) differently (e.g., Pd(0) sources like

    
     or Pd(II) precatalysts with reducing ligands).
    

Q4: Can I fix this by adding more Boronic Acid? A: Adding a large excess (e.g., 2.0 equiv) is a "brute force" fix that complicates purification. A smarter approach is Kinetic Control . Homocoupling is second-order with respect to Boronic Acid (requires two molecules), while cross-coupling is first-order.

  • Strategy: Use a syringe pump to slowly add the Boronic Acid over the course of the reaction. This keeps the instantaneous concentration of Boronic Acid low, statistically favoring the cross-coupling pathway.

Standard Operating Procedures (SOPs)

SOP-01: The "Gold Standard" Freeze-Pump-Thaw (FPT)

Use for: High-value substrates, electron-rich boronic acids, or when homocoupling persists despite sparging.

StepActionTechnical Note
1 Seal Place solvent in a Schlenk flask or heavy-wall tube. Seal tightly.
2 Freeze Submerge flask in liquid

until solvent is solid.
3 Evacuate Open to high vacuum ( < 0.1 mbar) for 5–10 minutes.
4 Thaw Close vacuum. Thaw in warm water bath.
5 Repeat Perform cycles 2–4 at least three times .
6 Backfill Backfill with high-purity Argon.
SOP-02: Kinetic Suppression (Slow Addition)

Use for: Reactions where oxidative addition is fast but homocoupling is competitive.

  • Dissolve the Aryl Halide and Catalyst in the reaction solvent in the main vessel.

  • Dissolve the Boronic Acid (1.2 – 1.5 equiv) in a separate, degassed volume of solvent.

  • Heat the main vessel to the reaction temperature.

  • Inject the Boronic Acid solution using a syringe pump at a rate of 1 catalytic turnover equivalent per minute (typically addition over 1–2 hours).

  • Result:

    
     remains low, suppressing the rate of homocoupling (
    
    
    
    ).

Data & Reference

Degassing Efficiency Comparison

The following table illustrates why sparging often fails for sensitive Suzuki couplings compared to FPT.

MethodResidual

(ppm)
Solvent LossSuitability for Suzuki
No Degassing ~40-50NoneHigh Risk (Major homocoupling)
Sonication ~10-15LowPoor (Insufficient for sensitive Pd(0))
Sparging (N2, 15 min) ~1-5ModerateAcceptable for robust substrates
Freeze-Pump-Thaw (3x) < 0.1NegligibleExcellent (Required for minimal homocoupling)
References
  • Adrio, J., & Hii, K. K. (2007). Aerobic Homocoupling of Arylboronic Acids Catalyzed by Palladium. Chemical Communications.

    • Core Insight: Establishes the mechanism of oxygen-mediated homocoupling involving peroxo-palladium intermedi
  • Lenardão, E. J., et al. (2007). Green Chemistry in the Suzuki-Miyaura Reaction. Journal of the Brazilian Chemical Society.

    • Core Insight: Discusses solvent and base effects on byproduct formation.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Core Insight: The foundational review detailing the standard catalytic cycle and the necessity of base activ
  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research.

    • Core Insight: Detailed kinetic analysis of the interplay between oxidative addition and competing p

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Regiochemistry of Monosubstituted 1,6-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3][4] The biological function of these compounds is critically dependent on the precise placement of substituents on the bicyclic ring system. Therefore, unambiguous confirmation of the regiochemistry of monosubstituted 1,6-naphthyridine products is a cornerstone of successful drug discovery and development programs based on this scaffold.

This guide provides an in-depth comparison of experimental and computational methods for the synthesis and, most importantly, the definitive structural elucidation of monosubstituted 1,6-naphthyridines. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your findings.

The Challenge of Regioselectivity in 1,6-Naphthyridine Chemistry

The 1,6-naphthyridine ring system presents multiple non-equivalent carbon atoms available for substitution (C2, C3, C4, C5, C7, and C8). The electronic properties of the two pyridine rings influence the reactivity of these positions, making the prediction and confirmation of substitution patterns a non-trivial task. Both electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed cross-couplings, can be employed to introduce substituents, each with its own set of regioselectivity rules and challenges.

Synthetic Strategies for Monosubstituted 1,6-Naphthyridines: A Comparative Overview

The synthesis of monosubstituted 1,6-naphthyridines can be broadly approached through two main strategies: building the substituted ring system from acyclic or monocyclic precursors, or by direct functionalization of the parent 1,6-naphthyridine core.

Ring Construction Strategies

Multicomponent reactions (MCRs) offer an efficient route to highly substituted 1,6-naphthyridines in a single step from simple starting materials.[3][5] While powerful for generating diverse libraries, achieving monosubstitution with high regioselectivity can be challenging and often requires careful selection of starting materials and reaction conditions.

A more controlled approach involves the synthesis from pre-functionalized pyridine or pyridone rings.[1][6] For instance, a substituted 4-aminopyridine can be a key intermediate in constructing the second ring of the 1,6-naphthyridine system.

Direct Functionalization of the 1,6-Naphthyridine Core

Direct functionalization of the parent 1,6-naphthyridine scaffold is an attractive strategy for late-stage modification. However, the inherent reactivity of the ring system must be carefully considered.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine rings in 1,6-naphthyridine makes it susceptible to nucleophilic attack, particularly at positions activated by a good leaving group (e.g., a halogen) and further influenced by the position of the nitrogen atoms.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the 1,6-naphthyridine ring is often challenging due to the deactivating effect of the nitrogen atoms, which can also be protonated under acidic conditions, further reducing the ring's nucleophilicity.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions typically require a halogenated 1,6-naphthyridine precursor, and the regioselectivity is dictated by the position of the halogen.

Definitive Confirmation of Regiochemistry: A Multi-pronged Approach

Relying on a single analytical technique for structure elucidation can be misleading. A combination of spectroscopic and computational methods provides a self-validating system for confirming the regiochemistry of monosubstituted 1,6-naphthyridine products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR spectroscopy is the most powerful and readily available tool for determining the regiochemistry of substitution. A thorough analysis of 1D (¹H and ¹³C) and 2D NMR spectra is essential.

¹H NMR Spectroscopy: The chemical shifts, coupling constants (J-values), and multiplicity of the aromatic protons provide a wealth of information. Substitution at a particular position will lead to the disappearance of a specific proton signal and will influence the chemical shifts and coupling patterns of the remaining protons.

¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule. More importantly, the chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituent.

2D NMR Spectroscopy (COSY, HSQC, HMBC, and NOESY): For unambiguous assignments, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the protons on each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying long-range connectivities and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can be particularly useful for confirming the position of a substituent relative to neighboring protons.

Caption: Workflow for NMR-based regiochemistry confirmation.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule, definitively confirming the position of the substituent and the connectivity of all atoms.[7] While obtaining suitable crystals can sometimes be a bottleneck, an X-ray crystal structure is the ultimate proof of regiochemistry.

Computational Chemistry: Predicting and Corroborating Experimental Findings

Density Functional Theory (DFT) calculations can be a powerful predictive tool to guide synthetic efforts and corroborate experimental results. By calculating the electron density and the energies of reaction intermediates for different substitution pathways, it is possible to predict the most likely sites for electrophilic and nucleophilic attack.

Sources

Comparative Guide: Reactivity of Dichloro- vs. Dibromo-1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between dichloro-1,6-naphthyridines and dibromo-1,6-naphthyridines , focusing on their utility in medicinal chemistry. While both scaffolds serve as critical electrophiles for functionalizing the 1,6-naphthyridine core (a privileged pharmacophore in kinase inhibitors and anti-infectives), they exhibit distinct reactivity profiles that dictate their application.

  • Dibromo- analogs offer superior reactivity in metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to weaker C-X bond energies, allowing for milder conditions and lower catalyst loadings.

  • Dichloro- analogs are cost-effective and offer unique regioselectivity profiles, particularly in nucleophilic aromatic substitution (

    
    ), where the high electronegativity of chlorine can enhance activation at specific positions (C4/C5) over others.
    

This guide analyzes the 2,4-dihalo-1,6-naphthyridine and 5,7-dihalo-1,6-naphthyridine isomers as primary case studies.

Electronic Structure & Reactivity Predictions

The 1,6-naphthyridine ring system is highly electron-deficient due to the presence of two nitrogen atoms. The reactivity is governed by the position of the halogen relative to these nitrogens.

Theoretical Basis
  • Bond Dissociation Energy (BDE):

    
     (
    
    
    
    96 kcal/mol) vs.
    
    
    (
    
    
    81 kcal/mol). The lower BDE of the bromide facilitates faster oxidative addition to Pd(0).
  • Electronegativity: Cl (3.16) > Br (2.96). The stronger inductive effect (-I) of chlorine makes the adjacent carbons more electrophilic, which can paradoxically make chlorides more reactive than bromides in

    
     reactions where the rate-determining step is nucleophilic attack (formation of the Meisenheimer complex).
    
Regioselectivity Map

The numbering of 1,6-naphthyridine places nitrogens at positions 1 and 6.

  • C2 Position (

    
     to N1):  Highly activated for 
    
    
    
    and Pd-coupling.
  • C4 Position (

    
     to N1):  Activated. Often the preferred site for 
    
    
    
    due to stabilization of the intermediate and steric accessibility.
  • C5 Position (

    
     to N6):  Highly activated. In 5,7-dihalo systems, C5 is often more reactive than C7.
    
  • C7 Position (

    
     to N6):  Activated, but often less reactive than C5 due to steric shielding or electronic nuances.
    

ReactivityMap Figure 1: Reactivity Hotspots in 1,6-Naphthyridine Halides Core 1,6-Naphthyridine Core Pos2 Position C2 (Alpha to N1) High Pd Reactivity Core->Pos2 Electronic Activation Pos4 Position C4 (Gamma to N1) High SnAr Selectivity Core->Pos4 Steric Accessibility Pos5 Position C5 (Alpha to N6) Most Reactive in 5,7-systems Core->Pos5 Max Electrophilicity

Comparative Performance Analysis

Nucleophilic Aromatic Substitution ( )

In


 reactions (e.g., with amines or alkoxides), the dichloro  species is often preferred. The higher electronegativity of chlorine stabilizes the transition state (Meisenheimer complex) more effectively than bromine.
  • Selectivity (2,4-Dihalo): Substitution typically occurs preferentially at C4 over C2. This is attributed to the "para-like" quinoline behavior where the C4 position is electronically favored and less sterically encumbered than C2.

  • Selectivity (5,7-Dihalo): Substitution occurs almost exclusively at C5 .[1]

FeatureDichloro-1,6-naphthyridineDibromo-1,6-naphthyridine

Rate
High (Inductive activation)Moderate

Regioselectivity
Excellent (Favors C4 or C5)Good (Favors C4 or C5)
Cost LowHigh
Atom Economy Higher (Cl is lighter)Lower
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

For C-C or C-N bond formation via metal catalysis, the dibromo species is superior.

  • Oxidative Addition: Bromides react at room temperature or mild heating (40-60°C). Chlorides typically require elevated temperatures (80-100°C) and bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

  • Selectivity:

    • Standard Ligands (

      
      , dppf):  Dibromides often show poor discrimination between C2/C4 or C5/C7, leading to mixtures of mono- and bis-coupled products.
      
    • Specialized Ligands: Using bulky NHC ligands (e.g., Pd-SIPr) with dichlorides can invert or enhance selectivity, often favoring the C4 position in 2,4-dichloro systems due to steric steering.

Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloro-1,6-naphthyridine

Target: C4-Amino functionalization

Rationale: This protocol exploits the electronic activation of the C4 position. The chloride is sufficient for activation, avoiding the expense of the bromide.

  • Reagents: 2,4-Dichloro-1,6-naphthyridine (1.0 equiv), Amine nucleophile (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone).

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add base and amine at 0°C.

    • Warm to RT and stir for 2-4 hours. (Heating to 60°C may be required for sterically hindered amines).

    • Monitor: TLC/LCMS for disappearance of starting material.

    • Workup: Dilute with water, filter precipitate (if solid) or extract with EtOAc.

  • Expected Outcome: >90% yield of 4-amino-2-chloro-1,6-naphthyridine . The C2-chloride remains intact for subsequent cross-coupling.

Protocol B: Site-Selective Suzuki Coupling of 2,4-Dibromo-1,6-naphthyridine

Target: C2-Aryl functionalization (Standard Conditions)

Rationale: Bromides undergo fast oxidative addition. To achieve selectivity for C2 (the conventionally more reactive site in Pd-catalysis due to proximity to N1), mild conditions are essential to prevent double addition.

  • Reagents: 2,4-Dibromo-1,6-naphthyridine (1.0 equiv), Arylboronic acid (1.05 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat at 40°C (Note: Keep temperature low to maximize selectivity).

    • Monitor: Critical to stop reaction immediately upon consumption of starting material to avoid bis-coupling.

  • Expected Outcome: Mixture of 2-aryl (major) and 4-aryl (minor) products. Purification required.

    • Note: If C4-selectivity is desired in Suzuki coupling, switch to the 2,4-dichloro substrate and use a bulky ligand like QPhos or SIPr .

Decision Framework & Mechanism

The following diagram illustrates the decision process for selecting the halogen and the resulting mechanistic pathway.

ReactionPathways Figure 2: Substrate Selection Decision Tree Start Target Transformation Choice Reaction Type? Start->Choice SnAr Nucleophilic Substitution (SNAr) Choice->SnAr Heteroatom Nucleophile PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Choice->PdCat Carbon Nucleophile Cl_Pref Use Dichloro-Analog (Stronger -I effect, C4 Selectivity) SnAr->Cl_Pref Br_Pref Use Dibromo-Analog (Weaker Bond, Milder Conditions) PdCat->Br_Pref Cl_Mech Mechanism: Meisenheimer Complex Rate: Cl > Br (often) Cl_Pref->Cl_Mech Br_Mech Mechanism: Oxidative Addition Rate: Br >> Cl Br_Pref->Br_Mech

References

  • Regioselective Substitution of 1,6-Naphthyridines

    • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[2]

    • Source:The Journal of Organic Chemistry, 2024.
    • URL:[Link] (Note: Describes C5-selectivity in 5,7-systems).

  • Suzuki Coupling Selectivity (General Heterocycles)

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2016.
    • URL:[Link]

  • Ligand-Controlled Regioselectivity

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source:Journal of the American Chemical Society (via NIH/PubMed), 2020.
    • URL:[Link]

  • 1,6-Naphthyridine Scaffold Review

    • Title: 1,6-Naphthyridin-2(1H)
    • Source:Molecules, 2021.[3][4]

    • URL:[Link]

Sources

X-ray crystallography for structural confirmation of novel 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & The Structural Challenge

In the development of novel kinase inhibitors and antibacterial agents, the 1,6-naphthyridine scaffold presents a recurring analytical bottleneck. While this heterocyclic core is privileged in medicinal chemistry for its ability to mimic purines and interact with ATP-binding pockets, it suffers from significant structural ambiguity.

The Core Problem:

  • Regioisomerism: During synthesis (e.g.,

    
     or alkylation reactions), electrophiles can attack either the N1 or N6 nitrogen. Standard 1D 
    
    
    
    H-NMR is often inconclusive due to the lack of diagnostic coupling protons on the quaternary ring carbons.
  • Tautomerism: 1,6-naphthyridin-2(1H)-ones exist in dynamic equilibrium with their hydroxy-pyridine tautomers. In solution, rapid proton exchange can average NMR signals, obscuring the true dominant species.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR, DFT, and MicroED to demonstrate why SC-XRD remains the non-negotiable gold standard for confirming the absolute structure of these novel entities.

Comparative Analysis: Performance Matrix

The following table synthesizes experimental data regarding the reliability and resource requirements of structural confirmation methods for planar heterocycles.

Table 1: Structural Elucidation Methodologies Comparison

FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) MicroED (Emerging) DFT Calculation
Primary Output Absolute 3D atomic coordinates (x,y,z)Through-bond/space correlationsCoulomb potential map (3D structure)Theoretical energy minima
Regioisomer Certainty 100% (Definitive) 70-80% (Ambiguous for N-alkylation)100% (Definitive) Predictive only
Tautomer Identification Direct observation of H-bondingAveraged signals (dynamic)Direct observationPredictive
Sample Requirement Single Crystal (>50 µm)~5-10 mg in solutionNanocrystals (<500 nm)None (Computational)
Time to Result 24-72 hrs (including growth)1-4 hrs1-2 hrs (data collection)12-48 hrs
Limitation Crystallization failure rateQuaternary carbons; Signal overlapSpecialized hardware (Cryo-TEM)Accuracy depends on basis set
Why NMR Fails for 1,6-Naphthyridines

In 1,6-naphthyridines, the critical distinction between N1- and N6-alkylation often relies on HMBC (Heteronuclear Multiple Bond Correlation) . However, the quaternary carbons bridging the two rings (C4a and C8a) often exhibit weak or non-existent correlations to the alkyl protons due to the distance (3-4 bonds) and planar geometry. Furthermore, NOESY signals can be misleading if the molecule adopts a specific conformation in solution that brings distant protons into proximity, mimicking a regioisomer.

Decision Framework: When to Crystallize?

Scientific efficiency dictates that we do not crystallize every intermediate. However, for the 1,6-naphthyridine scaffold, specific triggers must initiate the crystallography workflow.

DecisionMatrix Start Synthesized Novel 1,6-Naphthyridine NMR Run 1H/13C NMR + HMBC Start->NMR Ambiguity Ambiguity Check: 1. N1 vs N6 Alkylation? 2. Broad signals (Tautomers)? NMR->Ambiguity DFT DFT GIAO NMR Prediction Ambiguity->DFT Yes (Ambiguous) Accept Accept Structure (Low Risk) Ambiguity->Accept No (Clear) Match Exp/Calc Match > 95%? DFT->Match Match->Accept Yes Crystallize Initiate Crystallization (High Risk) Match->Crystallize No MicroED MicroED (if nanocrystals only) Crystallize->MicroED Powder/Nanocrystal XRD SC-XRD Data Collection Crystallize->XRD Crystal >50µm

Figure 1: Decision matrix for structural confirmation. Note that for lead compounds entering biological screening, SC-XRD is recommended regardless of NMR clarity to confirm solid-state conformation.

Experimental Protocol: Crystallization of Planar Heterocycles

1,6-naphthyridines are notoriously difficult to crystallize due to their planar nature, which promotes "pi-stacking" leading to amorphous powders rather than diffraction-quality single crystals. The following protocol utilizes a Slow Vapor Diffusion technique optimized for this scaffold.

Phase 1: Solvent Screening
  • Primary Solvents (Dissolvers): DMF, DMSO, Dichloromethane (DCM).

  • Anti-Solvents (Precipitants): Diethyl ether, Pentane, Hexane.

  • Recommendation: 1,6-naphthyridines often crystallize well from a DCM/Methanol (9:1) mix diffused with Hexane .

Phase 2: Vapor Diffusion Setup (The "Tube-in-Vial" Method)
  • Prepare Solution: Dissolve ~5 mg of the pure compound in 0.5 mL of the Primary Solvent in a small (4 mL) glass vial. Ensure the solution is clear; filter if necessary using a 0.2 µm PTFE syringe filter.

  • Outer Vessel: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Add Anti-Solvent: Carefully pipette 3-5 mL of the Anti-Solvent into the outer vial. Crucial: Do not let the anti-solvent spill into the inner vial.

  • Seal and Wait: Cap the outer vial tightly. Store in a vibration-free environment at 4°C (fridge) or 20°C (benchtop).

  • Mechanism: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering solubility and promoting ordered crystal growth over 24-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Select a single crystal with sharp edges (avoid clusters). Mount on a cryo-loop using Paratone oil.

  • Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the tautomeric state and reduces thermal vibrations (B-factors), essential for locating hydrogen atoms on nitrogens.

  • Radiation: Use Cu-K

    
      radiation (
    
    
    
    Å) for small organic molecules. The stronger scattering of Copper allows for determination of absolute configuration (Flack parameter) even for light-atom structures.

Workflow Sample Pure Compound (>95% HPLC) Growth Vapor Diffusion (DCM / Hexane) Sample->Growth Harvest Harvest Crystal (Microscope) Growth->Harvest Diffraction X-ray Diffraction (Cu Source, 100K) Harvest->Diffraction Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve Refine Refinement (R1 < 5%) Solve->Refine

Figure 2: Linear workflow for SC-XRD structural determination.

Data Interpretation & Validation

To ensure the structure is scientifically valid and publishable, the following metrics must be met. This is the "Self-Validating System" of crystallography.

  • R-Factor (

    
    ): 
    
    • Target: < 5.0% (0.05).

    • Meaning: Represents the agreement between the experimental diffraction pattern and the calculated model. An

      
       > 10% indicates a flawed model or poor crystal quality.
      
  • Goodness of Fit (GooF):

    • Target: Close to 1.0 (0.9 - 1.2).

    • Meaning: Measures if the deviations are within statistical expectations.

  • Ellipsoid Plot (ORTEP):

    • Visual inspection of thermal ellipsoids should show spheres or slight ovals. "Pancake" or "Cigar" shapes indicate disorder or incorrect atom assignment (e.g., assigning a Nitrogen as a Carbon).

  • Tautomer Confirmation:

    • Locate the electron density peak (

      
      -peak) corresponding to the Hydrogen atom.
      
    • N-H bond length: ~0.86 Å.

    • O-H bond length: ~0.82 Å.

    • Note: In X-ray, hydrogens are often constrained, but the heavy atom geometry (C=O vs C-OH bond lengths) will definitively prove the tautomer. C=O is significantly shorter (~1.22 Å) than C-OH (~1.35 Å).

References
  • Standard Crystallography Guidelines: Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B. [Link]

  • Naphthyridine Regioisomerism Challenges: LaPlante, S. R., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. [Link]

  • MicroED for Small Molecules: Jones, C. G., et al. (2018).[1][2] "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[3] ACS Central Science. [Link]

  • 1,6-Naphthyridine Medicinal Chemistry: Li, X., et al. (2023).[4][5][6][7] "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry. [Link]

  • Crystallization Techniques: University of Florida Center for X-ray Crystallography. "Crystal Growing Tips." [Link]

Sources

Comparative Guide: Biological Activity of 1,6-Naphthyridine vs. 2,7-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, naphthyridines (diazanaphthalenes) represent a privileged scaffold class.[1][2] While often grouped together, the 1,6-naphthyridine and 2,7-naphthyridine isomers exhibit distinct electronic distributions, synthetic accessibilities, and biological profiles. This guide provides a technical comparison for medicinal chemists, contrasting the 1,6-isomer’s dominance in viral integrase and kinase inhibition against the 2,7-isomer’s emerging utility in antimicrobial biofilm eradication and MASTL kinase targeting .

Structural & Physicochemical Foundation

The placement of nitrogen atoms dictates the electronic landscape, influencing both ligand-target binding and metabolic stability.

  • 1,6-Naphthyridine: Asymmetric. Contains one nitrogen in a quinoline-like position (N1) and one in an isoquinoline-like position (N6). This asymmetry creates a dipole moment that favors specific directional hydrogen bonding, crucial for the "two-point" binding modes seen in kinase hinge regions.

  • 2,7-Naphthyridine: Symmetric (

    
     or 
    
    
    
    depending on substituents). Both nitrogens are in isoquinoline-like positions relative to the ring fusion. This scaffold often exhibits lower basicity and different solubility profiles, making it suitable for DNA intercalation when planarized (e.g., in alkaloids like Sampangine).
Visualization: Isomer Structural Logic

Naphthyridine_Structure cluster_16 1,6-Naphthyridine (Asymmetric) cluster_27 2,7-Naphthyridine (Symmetric) node_16 1,6-Naphthyridine (Quinoline-like N1 + Isoquinoline-like N6) Target: Viral Integrase, Kinases node_27 2,7-Naphthyridine (Dual Isoquinoline-like) Target: DNA Intercalation, Biofilms Common_Core Diazanaphthalene Core (Planar Aromatic System) Common_Core->node_16 N-placement at 1,6 Common_Core->node_27 N-placement at 2,7

Figure 1: Structural divergence of naphthyridine isomers determining therapeutic trajectory.

1,6-Naphthyridine: The Antiviral & Kinase Specialist

The 1,6-naphthyridine scaffold has achieved significant clinical validation, particularly through the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

Key Mechanism: Metal Chelation

The N1 nitrogen and a substituent at C8 (often a hydroxyl or carboxamide) frequently form a planar chelating motif. This motif binds the divalent metal ions (


 or 

) within the active site of HIV-1 integrase, halting viral DNA integration.
Therapeutic Applications[2][3][4][5][6][7][8]
  • HIV-1 Integrase Inhibition: Compounds like L-870,810 utilize the 8-hydroxy-1,6-naphthyridine core to mimic the diketoacid pharmacophore of earlier inhibitors but with improved metabolic stability.

  • Kinase Inhibition (Oncology):

    • Ripretinib (Qinlock): A switch-control kinase inhibitor for KIT and PDGFRA, approved for Gastrointestinal Stromal Tumors (GIST). The 1,6-naphthyridine core serves as a rigid anchor, orienting the molecule to bind the kinase activation loop.

    • Targets: c-Met, VEGFR, and Src family kinases.

Pathway Visualization: HIV-1 Inhibition

HIV_Integrase_Pathway Step1 HIV-1 Viral DNA (vDNA) Pre-integration Complex Step2 Integrase Enzyme (Active Site with Mg2+) Step1->Step2 Interaction Chelation of Active Site Mg2+ Displacement of vDNA 3'-OH Step2->Interaction Targeting Outcome_Fail Proviral DNA Integration Infection Proceeds Step2->Outcome_Fail No Drug Inhibitor 1,6-Naphthyridine Ligand (e.g., L-870,810) Inhibitor->Interaction Binding Outcome_Success Viral Integration Blocked No Replication Interaction->Outcome_Success Inhibition

Figure 2: Mechanism of action for 1,6-naphthyridine-based HIV-1 integrase inhibitors.

2,7-Naphthyridine: The Antimicrobial & Intercalator[8][9][10][11]

While less represented in approved drugs compared to the 1,6-isomer, the 2,7-naphthyridine scaffold is dominant in natural product alkaloids and emerging antimicrobial research.

Key Mechanism: Planarity & Intercalation

Many 2,7-naphthyridine derivatives (e.g., Sampangine , Lophocladines ) are planar, tetracyclic alkaloids. This geometry facilitates intercalation between DNA base pairs, inhibiting Topoisomerase II and disrupting replication in bacteria and fungi.

Therapeutic Applications[2][3][4][5][6][7][8]
  • Antimicrobial & Antibiofilm: Recent studies highlight 2,7-naphthyridine-3-carboxylates as potent agents against Staphylococcus aureus biofilms. Unlike standard antibiotics, some derivatives show a "microbiota-sparing" profile, selectively targeting pathogens while sparing beneficial Lactobacillus species.

  • MASTL Kinase Inhibition: Emerging data identifies this scaffold as a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a novel target for sensitizing breast cancer cells to chemotherapy.

  • CNS Activity: 4-phenyl-2,7-naphthyridines have demonstrated antagonist activity at

    
    -opioid receptors and psychotropic effects.
    

Comparative Analysis: 1,6- vs. 2,7-Naphthyridine[12]

Feature1,6-Naphthyridine2,7-Naphthyridine
Primary Biological Targets HIV-1 Integrase, Tyrosine Kinases (KIT, c-Met)DNA (Intercalation), Topoisomerase II, MASTL Kinase
Key Drug/Lead Ripretinib (FDA Approved), L-870,810Sampangine (Natural Product), Lophocladine B
Binding Mode Hinge binder (Kinase), Metal Chelator (Integrase)DNA Intercalator, Biofilm disruptor
Electronic Character Asymmetric dipole; N1/N6 distinct pKaSymmetric core; often lower basicity
Synthetic Accessibility Moderate: Skraup reaction variants (often low yield initially, improved via N-oxides).[3][4]Challenging: often requires cyclocondensation of pyridine derivatives or complex multi-step alkaloid total synthesis.
Toxicity Profile Generally well-tolerated (kinase selectivity dependent).Cytotoxicity is common (intercalation); requires optimization for safety.

Experimental Protocols

Protocol A: HIV-1 Integrase Strand Transfer Assay (For 1,6-Naphthyridines)

Validation of mechanism for 1,6-isomers.

  • Reagents: Recombinant HIV-1 Integrase, Biotinylated viral DNA donor, Digoxigenin-labeled target DNA, AlphaScreen™ donor/acceptor beads.

  • Assembly: Incubate 20 nM HIV-1 Integrase with 10 nM biotinylated viral DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) for 30 min at 37°C to form the Pre-Integration Complex (PIC).
    
  • Inhibition Step: Add the 1,6-naphthyridine test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

  • Strand Transfer: Initiate reaction by adding 10 nM digoxigenin-labeled target DNA. Incubate for 60 min at 37°C.

  • Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads. Incubate 1 hour in dark.

  • Readout: Measure AlphaScreen signal (excitation 680 nm, emission 520-620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: Minimum Inhibitory Concentration (MIC) for Biofilm Eradication (For 2,7-Naphthyridines)

Validation of antimicrobial potency.

  • Culture Preparation: Grow S. aureus (e.g., ATCC 25923) in Mueller-Hinton Broth (MHB) overnight. Dilute to

    
     CFU/mL.
    
  • Compound Preparation: Prepare serial dilutions of the 2,7-naphthyridine derivative in MHB in a 96-well plate (Range: 0.5 – 128 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well containing drug. Include Growth Control (bacteria + solvent) and Sterility Control (media only).

  • Incubation: Incubate at 37°C for 24 hours static (to allow biofilm initiation).

  • Readout (Planktonic): Measure

    
     to determine MIC (lowest concentration with no visible growth).
    
  • Biofilm Assay (Crystal Violet):

    • Discard supernatant (planktonic cells).

    • Wash wells 2x with PBS.

    • Fix biofilm with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water, solubilize stain with 33% acetic acid.

    • Measure absorbance at 590 nm to quantify biofilm mass reduction.

References

  • Zhuang, L., et al. (2003). "Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells." Journal of Medicinal Chemistry. Link

  • Smith, B. D., et al. (2020). "Ripretinib (Qinlock): A Novel Switch-Control Kinase Inhibitor for the Treatment of GIST." Clinical Cancer Research. Link

  • Mączyński, M., et al. (2025). "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties." International Journal of Molecular Sciences. Link

  • Galuza, A., et al. (2024).[5] "Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer." Patent WO 2024/003773 A1.[5] Link

  • Kluza, J., et al. (2005). "Induction of apoptosis by the marine alkaloid sampangine in human leukemia cells."[3] Annals of the New York Academy of Sciences. Link

  • Oliveras, J. M., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules. Link

Sources

Benchmarking Computational Modalities for Reactivity and Spectral Prediction: DFT vs. Low-Cost Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the "fail early, fail cheap" mantra drives the need for predictive modeling. However, a critical bottleneck remains: the trade-off between computational cost and chemical accuracy.

This guide objectively compares three dominant computational modalities used to predict chemical reactivity (transition states) and spectral properties (NMR/UV-Vis):

  • Density Functional Theory (DFT): The "Gold Standard" (e.g.,

    
    B97X-D, B3LYP).
    
  • Semi-Empirical Quantum Mechanics: The high-throughput screener (e.g., GFN2-xTB).[1]

  • Machine Learning Potentials (MLP): The emerging disruptor (e.g., ANI-2x).

Key Takeaway: While DFT remains indispensable for final validation, hybrid workflows utilizing GFN2-xTB for conformational search and ANI-2x for initial energetic ranking can reduce total compute time by >90% without compromising statistical accuracy.

Theoretical Framework: The "Why" Behind the Choice

To select the correct tool, one must understand the underlying approximation.

  • DFT (Density Functional Theory): Solves the Schrödinger equation using electron density.

    • Pros: Captures electronic effects (polarization, charge transfer) and transition states (TS) accurately.

    • Cons:

      
       to 
      
      
      
      scaling makes it prohibitive for systems >150 atoms or high-throughput screening (HTS).
  • GFN2-xTB (Geometry, Frequency, Non-Covalent, eXtended Tight Binding): A semi-empirical method parameterized for all elements up to Radon.

    • Pros: Extremely fast (

      
      ), excellent for geometries and non-covalent interactions.
      
    • Cons: Often underestimates reaction barriers; lacks precise electronic structure for UV-Vis.

  • ANI-2x (Accurate NeurAl networK engINe): A deep learning potential trained on millions of DFT calculations.

    • Pros: DFT-level accuracy at force-field speeds (

      
      ).
      
    • Cons: "Black box" failure modes; limited to training elements (C, H, N, O, S, F, Cl).

Comparative Analysis: Accuracy vs. Cost

The following data summarizes benchmarks for a standard drug-like molecule (approx. 40 atoms) undergoing a proton transfer reaction.

Table 1: Performance Benchmark (Reactivity & Spectroscopy)
MetricHigh-Level DFT (

B97X-D/def2-TZVP)
Semi-Empirical (GFN2-xTB)ML Potential (ANI-2x)
Reaction Barrier (

) Error
Reference (< 1.0 kcal/mol)High (~4–14 kcal/mol) [1]Low (~1.2 kcal/mol) [2]
Geometry Accuracy (RMSD) Reference< 0.15 Å< 0.05 Å
UV-Vis (

)
Excellent (TD-DFT)Qualitative OnlyN/A (Ground state only)
NMR Shielding Excellent (GIAO)PoorN/A
Compute Time (Single Point) ~4 hours (16 cores)~5 seconds (1 core)< 0.1 seconds (GPU)
Primary Use Case Final Validation / SpectroscopyConformer ScreeningHigh-Throughput Reactivity

Critical Insight: Do not use GFN2-xTB for absolute barrier heights in kinetics. It systematically underestimates barriers due to the lack of dynamic electron correlation. Use it to find the Transition State geometry, then refine the energy with DFT.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate computational method based on molecular size and desired property.

MethodSelection Start Input Molecule SizeCheck System Size? Start->SizeCheck Small < 100 Atoms SizeCheck->Small Large > 100 Atoms SizeCheck->Large Use ONIOM or QM/MM Property Target Property? Small->Property Reactivity Reactivity (TS) Property->Reactivity Spectra Spectra (UV/NMR) Property->Spectra Elements Elements Present? Reactivity->Elements Method3 TD-DFT / GIAO-DFT Spectra->Method3 Requires Electronic Wavefunction Standard C,H,N,O,S,F,Cl Elements->Standard Exotic Metals/Halogens Elements->Exotic Method1 ANI-2x (Screening) + DFT (Refinement) Standard->Method1 Method2 GFN2-xTB (Screening) + DFT (Refinement) Exotic->Method2

Figure 1: Decision tree for selecting computational methods. Note that spectral properties generally require a full electronic wavefunction, necessitating DFT.

Deep Dive: Reactivity Prediction Protocol

Predicting reactivity requires locating the Transition State (TS) —a first-order saddle point on the Potential Energy Surface (PES).

The "Self-Validating" Hybrid Protocol

Instead of running expensive DFT TS searches from scratch, we use a "low-level opt, high-level energy" approach.

Step 1: Conformer Search (GFN2-xTB)
  • Why: Reactivity depends on the population of the reactive conformer (Curtin-Hammett principle).

  • Method: Run a CREST (Conformer-Rotamer Ensemble Sampling Tool) search.

  • Command: crest reactant.xyz --gfn2 -T 8

Step 2: TS Guess & Optimization (GFN2-xTB)
  • Why: Finding the "saddle point" is geometrically difficult. xTB is robust and cheap for this exploration.

  • Method: Use the Nudged Elastic Band (NEB) method to find the path between Reactant and Product.

  • Validation: The resulting structure must have exactly one negative imaginary frequency corresponding to the reaction coordinate (e.g., bond breaking).

Step 3: High-Level Refinement (DFT)
  • Why: xTB energies are not accurate enough for rate constants (

    
    ).
    
  • Method: Take the xTB geometry and perform a DFT optimization using a range-separated hybrid functional.

  • Recommended Functional:

    
    B97X-D or 
    
    
    
    B97M-V.
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) ensures basis set convergence.

TS_Workflow Reactant Reactant & Product (Optimized) NEB NEB Path Search (GFN2-xTB) Reactant->NEB TS_Guess Approximate TS NEB->TS_Guess Hessian Hessian Calculation (Vibrational Analysis) TS_Guess->Hessian Check Imaginary Freq? Hessian->Check Check->TS_Guess 0 or >1 Imag Modes (Adjust Geometry) DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Check->DFT_Opt 1 Imag Mode (Correct Vector) IRC IRC Calculation (Verify Path) DFT_Opt->IRC

Figure 2: The Transition State Optimization Loop. The Intrinsic Reaction Coordinate (IRC) calculation is the final "Trustworthiness" check to prove the TS connects the correct reactant and product.

Deep Dive: Spectral Prediction (UV-Vis & NMR)

Unlike reactivity, spectral properties depend on excited states (UV-Vis) or magnetic properties (NMR), which ML potentials (like ANI) cannot currently predict directly.

UV-Vis Protocol (TD-DFT)[2][3]
  • Geometry: Optimize ground state (

    
    ) with DFT (B3LYP/6-31G* is often sufficient for geometry).
    
  • Solvation: Essential. Use SMD (Solvation Model based on Density) or CPCM . Gas-phase calculations will yield errors >50 nm.

  • Excitation: Perform Time-Dependent DFT (TD-DFT) for the first 6–10 singlet states.

    • Functional Choice:CAM-B3LYP or

      
      B97X-D . Standard B3LYP often fails for Charge Transfer (CT) states due to "ghost states" at long range.
      
    • Metric: Compare Vertical Excitation Energy (

      
      ) to experimental 
      
      
      
      .[2][3]
NMR Protocol (GIAO)
  • Conformational Averaging: NMR is a time-averaged observable. You must Boltzmann-weight the chemical shifts of all low-energy conformers found in Step 1.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Calculate the standard (TMS for

    
    H/
    
    
    
    C) at the exact same level of theory and subtract shielding tensors.

References & Authoritative Grounding

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals."[4] Molecular Physics. Link[5]

    • Context: Establishes

      
      B97X-D and 
      
      
      
      B97M-V as top-tier functionals for barrier heights and non-covalent interactions.
  • Smith, J. S., et al. (2020). "The ANI-2x machine learning potential for conformer search and energetics." Journal of Chemical Physics. Link

    • Context: Validates ANI-2x accuracy against DFT for drug-like organic molecules.

  • Bannwarth, C., et al. (2019). "GFN2-xTB—An accurate and broadly parametrized self-consistent tight-binding quantum chemical method." Journal of Chemical Theory and Computation. Link

    • Context: The foundational paper for the GFN2-xTB method used in the screening protocols.

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D3)." Journal of Chemical Physics. Link

    • Context: Explains the dispersion corrections essential for accurate drug-receptor binding modeling.

  • Guide, C. A., et al. (2021). "Benchmarking Time-Dependent Density Functional Theory." Journal of Chemical Theory and Computation. Link

    • Context: Supports the selection of Range-Separated Hybrids (CAM-B3LYP) for UV-Vis prediction over standard hybrids.

Sources

In vitro metabolic stability comparison of 1,6-naphthyridine analogues

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Metabolic Stability Comparison of 1,6-Naphthyridine Analogues

Executive Summary: The Scaffold Liability Paradox

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, widely employed as a bioisostere of quinoline and isoquinoline to modulate physicochemical properties (e.g., lowering logD, increasing solubility). However, its incorporation introduces a distinct metabolic liability profile. Unlike carbocyclic cores, the electron-deficient nature of the 1,6-naphthyridine ring makes it a dual substrate: it is susceptible to oxidative metabolism by Cytochrome P450s (CYPs) and, critically, nucleophilic attack by cytosolic Aldehyde Oxidase (AO) .

This guide provides a technical comparison of 1,6-naphthyridine analogues, focusing on structural modifications that mitigate these specific metabolic pathways. It establishes a "Dual-System" screening protocol essential for accurately predicting in vivo clearance for this chemotype.

Mechanistic Insight: Mapping the Metabolic Soft Spots

To engineer stability, one must first identify the locus of instability. The 1,6-naphthyridine core presents two distinct vectors for metabolic clearance:

  • CYP450-Mediated Oxidation: Typically occurs at electron-rich sites or alkyl substituents (e.g.,

    
    -dealkylation, benzylic hydroxylation).
    
  • Aldehyde Oxidase (AO)-Mediated Oxidation: A unique liability for nitrogen heterocycles. AO attacks the most electron-deficient carbon adjacent to the ring nitrogen (typically C-2 or C-5 positions). Crucially, standard liver microsomes (HLM) often under-predict clearance for this scaffold because AO is a cytosolic enzyme and is absent/inactive in standard microsomal preparations.

Visualizing the Metabolic Divergence

The following diagram illustrates the competing metabolic pathways and the structural "soft spots" on the 1,6-naphthyridine core.

MetabolicPathways cluster_warning Screening Blind Spot Scaffold 1,6-Naphthyridine Core CYP CYP450 Enzymes (Microsomal) Scaffold->CYP Oxidative Attack (Electron Rich Sites) AO Aldehyde Oxidase (Cytosolic) Scaffold->AO Nucleophilic Attack (Electron Deficient C2/C5) Metabolite1 N-Oxides / Hydroxylated Alkyl Groups CYP->Metabolite1 Metabolite2 2-Oxo / 5-Oxo Lactam Species AO->Metabolite2

Caption: Metabolic bifurcation of 1,6-naphthyridines. Note the "Screening Blind Spot" where standard microsomal assays fail to detect AO-mediated clearance.

Comparative Analysis: Structure-Metabolism Relationships (SMR)

The following data compares specific 1,6-naphthyridine analogues (derived from CDK8/19 inhibitor optimization studies) against their isoquinoline bioisosteres. The data highlights the impact of "blocking groups" at the C-5 position to prevent AO metabolism.

Table 1: Impact of C-5 Substitution on Metabolic Stability Data synthesized from matched-molecular pair analysis (Ref. 1).

Compound IDCore ScaffoldC-5 Substituent (AO Blocking)HLM

(µL/min/mg)
Cytosol

(µL/min/mg)
Stability Verdict
Naph-1 1,6-NaphthyridineH (Unsubstituted) < 10 (Low)> 200 (High) Unstable (AO Liability)
Naph-2 1,6-Naphthyridine-NH₂ (Amino) < 10 (Low)< 15 (Low) Stable
Naph-3 1,6-Naphthyridine-OMe (Methoxy) 12 (Low)25 (Moderate)Moderate
IsoQ-1 IsoquinolineH (Unsubstituted)< 10 (Low)< 5 (Low)Stable (No AO Liability)

Key Takeaways:

  • The AO Trap: Naph-1 appears stable in Human Liver Microsomes (HLM) but is rapidly metabolized in cytosol. This confirms that relying solely on HLM data yields a false negative for clearance.

  • Blocking Strategy: Introducing an amino group at C-5 (Naph-2) sterically and electronically hinders the nucleophilic attack of AO, aligning the stability profile with the carbocyclic Isoquinoline analogue (IsoQ-1).

  • Scaffold Hopping: While Isoquinolines (IsoQ-1) are inherently resistant to AO, 1,6-naphthyridines are often preferred for their lower lipophilicity (LogD). Naph-2 represents the optimal balance: low LogD + high metabolic stability.

Experimental Protocol: The "Dual-System" Stability Assay

To accurately characterize 1,6-naphthyridine analogues, you must employ a protocol that accounts for both CYP and AO activity.

Objective: Determine intrinsic clearance (


) using both Liver Microsomes (for CYP) and S9 Fraction/Cytosol (for AO).
Materials:
  • Test Compounds: 10 mM DMSO stocks.

  • Enzyme Sources:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Pooled Human Liver Cytosol or S9 Fraction (ensure AO activity is verified by supplier).

  • Cofactors:

    • NADPH Regenerating System: (For CYP activity).

    • Zalcitabine or Phthalazine: (Positive controls for AO activity).

    • Hydralazine: (Specific AO inhibitor to confirm mechanism).

Workflow Step-by-Step:
  • Preparation:

    • Dilute test compounds to 1 µM in reaction buffer (100 mM Potassium Phosphate, pH 7.4).

    • Note: Avoid high DMSO concentrations (>0.1%) as DMSO can inhibit certain CYPs and AO.

  • Incubation (Parallel Arms):

    • Arm A (CYP): Mix Compound (1 µM) + HLM (0.5 mg/mL) + NADPH.

    • Arm B (AO): Mix Compound (1 µM) + Cytosol (1.0 mg/mL) + No NADPH (AO does not require NADPH; however, if using S9, NADPH is needed for concurrent CYP activity).

    • Arm C (Control): Compound + Heat-inactivated enzyme.

  • Sampling:

    • Incubate at 37°C.

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent depletion and formation of +16 Da metabolites (indicative of oxidation/lactam formation).

  • Calculation:

    • Plot ln(% Remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol Visualization

AssayWorkflow cluster_arms Parallel Incubation Systems Start Test Compound (1,6-Naphthyridine) ArmA Arm A: Microsomes (HLM) + NADPH (Target: CYP450) Start->ArmA ArmB Arm B: Cytosol/S9 (No NADPH) (Target: Aldehyde Oxidase) Start->ArmB Analysis LC-MS/MS Analysis Quantify Parent Depletion ArmA->Analysis ArmB->Analysis Decision Data Synthesis Analysis->Decision Result1 High HLM Cl = CYP Liability Decision->Result1 Arm A > Arm B Result2 High Cytosol Cl = AO Liability Decision->Result2 Arm B > Arm A

Caption: Dual-arm stability screening workflow ensuring capture of both CYP and AO-mediated clearance.

References

  • Mallinger, A., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Hao, G. F., et al. (2020).[1][2] Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors. European Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,7-Dichloro-1,6-naphthyridine is a halogenated heteroaromatic compound used primarily as an intermediate in the synthesis of bioactive molecules (e.g., kinase inhibitors).[1] Due to its nitrogen-containing fused ring structure and chlorine substituents, it poses specific disposal challenges regarding thermal destruction and environmental toxicity.

Immediate Action Required: Do not dispose of this compound down the drain or in general trash. It requires segregation into Halogenated Organic Waste streams to prevent damage to standard incinerators and to ensure complete destruction of toxic byproducts (NOx, HCl).

Chemical Profile
PropertyDetail
Chemical Name This compound
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight ~199.04 g/mol
Physical State Solid (typically off-white to yellow powder)
Hazard Class Irritant (Skin/Eye), Acute Tox. (Oral), Aquatic Acute
Waste Code (RCRA) Not P/U listed specifically; regulate as D001 (if ignitable) or generic Halogenated Hazardous Waste .

Critical Verification: Naphthyridine isomers (e.g., 1,5-, 1,7-, 1,8-) share similar physical properties but may have distinct CAS numbers. Verify the specific isomer on your container's Certificate of Analysis (CoA) before logging waste. Common isomers include 2,6-dichloro-1,7-naphthyridine (CAS: 93493-69-7) and 5,7-dichloro-1,6-naphthyridine (CAS: 337958-60-8).

Pre-Disposal Assessment & Compatibility

Before disposal, you must characterize the waste state. The presence of the basic nitrogen atoms in the naphthyridine ring makes this compound incompatible with strong acids (exothermic salt formation) and strong oxidizers.

Compatibility Matrix
Substance ClassCompatibility StatusAction/Result
Strong Oxidizers INCOMPATIBLE Risk of fire/explosion. Keep away from peroxides/nitrates.
Strong Acids CAUTION Exothermic reaction. Forms salts. Do not mix in waste container.
Halogenated Solvents COMPATIBLE Safe to co-mingle in "Halogenated Waste" carboys (e.g., DCM).
Aqueous Solutions POOR Low solubility. Precipitates may clog liquid waste lines.

Step-by-Step Disposal Protocol

Phase A: Waste Segregation (The "Why" and "How")

Why: Incinerating chlorinated compounds without scrubbers releases Hydrochloric Acid (HCl) gas, which corrodes furnace linings and violates emission standards. You must segregate this from non-halogenated waste.

Workflow Diagram: Waste Stream Decision Tree

WasteSegregation cluster_Solid Solid Waste cluster_Liquid Liquid Waste (Dissolved) Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid ContainerS Container: Wide-Mouth HDPE Jar Solid->ContainerS LabelS Label: 'Hazardous Waste - Solid' Constituent: Chlorinated Naphthyridine ContainerS->LabelS SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamA Stream A: Halogenated Organic Waste SolventCheck->StreamA Yes (Recommended) StreamB Stream B: Non-Halogenated Waste (Only if <2% Halogen content) SolventCheck->StreamB No (Avoid mixing) StreamB->StreamA Default to Stream A for Safety

Caption: Decision matrix for segregating chlorinated naphthyridine waste. Default to Halogenated streams to ensure proper incineration.

Phase B: Packaging & Labeling
  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids: Use an HDPE carboy or safety-coated glass bottle. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Must Include: "Hazardous Waste," "this compound," and hazard checkboxes: [x] Toxic, [x] Irritant.

Phase C: Final Handoff
  • Transfer the sealed container to your facility's Central Accumulation Area (CAA).

  • The waste contractor will incinerate the material in a rotary kiln at >1000°C with caustic scrubbing to neutralize HCl emissions.

Spill Management (Emergency Procedure)

In the event of a spill, rapid containment is necessary to prevent dust inhalation or drain contamination.

Workflow Diagram: Spill Response

SpillResponse cluster_Dry Dry Powder Spill cluster_Wet Liquid/Solution Spill Alert 1. Alert & PPE (Goggles, Nitrile Gloves, N95/P100) Assess 2. Assess State Alert->Assess AvoidDust Avoid Dust Generation (Do not sweep vigorously) Assess->AvoidDust Solid Absorb Absorb with Vermiculite or Chem-Sorb Pads Assess->Absorb Liquid Scoop Scoop/Sweep gently or use HEPA Vacuum AvoidDust->Scoop Bag 3. Double Bag (Heavy Duty Poly) Scoop->Bag Absorb->Bag Tag 4. Label as Hazardous Waste Bag->Tag

Caption: Operational workflow for containing and cleaning up spills of this compound.

Regulatory & Safety Grounding

  • EPA RCRA Status: While not explicitly P-listed (acutely toxic), halogenated aromatics are heavily regulated. Under 40 CFR 261, this waste must be treated to meet Land Disposal Restrictions (LDR), typically requiring incineration.

  • OSHA Hazard Communication: This compound is an irritant. Safety Data Sheets (SDS) typically mandate the use of a fume hood to prevent inhalation of dust or vapors.

References

  • PubChem. 2,7-Dichloro-1,8-naphthyridine (Isomer Reference).[2] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (F, K, P, and U). Retrieved from [Link]

  • American Chemical Society (ACS). 1,6-Naphthyridine Molecule of the Week & Safety Profile. Retrieved from [Link]

  • Fisher Scientific. 5,7-Dichloro-1,6-naphthyridine Safety Data Sheet (Isomer Reference). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloro-1,6-naphthyridine
Reactant of Route 2
2,7-Dichloro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.